molecular formula C8H10N2S B10821939 Ethionamide-d3

Ethionamide-d3

Cat. No.: B10821939
M. Wt: 169.26 g/mol
InChI Key: AEOCXXJPGCBFJA-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethionamide-d3 is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2S

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3

InChI Key

AEOCXXJPGCBFJA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC1=NC=CC(=C1)C(=S)N

Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethionamide-d3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of Ethionamide-d3, a deuterated analog of the second-line antitubercular drug Ethionamide. This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and drug metabolism studies.

Introduction

This compound is a stable isotope-labeled version of Ethionamide, where three hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Ethionamide in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS)[1][2]. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectra, ensuring accurate and precise quantification in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

Table 1: Chemical Identification of this compound

PropertyValue
IUPAC Name 2-(ethyl-2,2,2-d3)pyridine-4-carbothioamide
Synonyms 2-Ethyl-4-pyridinecarbothioamide-d3, 2-Ethylthioisonicotinamide-d3
CAS Number 2748267-66-3[1]
Molecular Formula C₈H₇D₃N₂S
Molecular Weight 169.29 g/mol
SMILES NC(C1=CC=NC(CC([2H])([2H])[2H])=C1)=S[1]
InChI InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3[1]

Table 2: Physical Properties of this compound and Ethionamide

PropertyThis compoundEthionamide (for reference)
Physical State SolidYellow crystalline powder
Melting Point Data not available164-166 °C (decomposes)[3]
Solubility Soluble in DMSO and Methanol[1]Sparingly soluble in water and ether; soluble in methanol, ethanol, and acetone

Chemical Structure

The chemical structure of this compound is identical to that of Ethionamide, with the exception of the three deuterium atoms on the terminal methyl group of the ethyl substituent at the 2-position of the pyridine ring.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach for the synthesis of deuterated prothionamide, a closely related analog, has been described. This method can be adapted for this compound. The synthesis would likely involve the use of a deuterated ethylating agent to introduce the trideuteromethyl group onto the pyridine ring precursor. For instance, a synthetic route could start from 4-cyanopyridine, which is then ethylated using a deuterated ethyl halide (e.g., iodoethane-d3). The resulting 2-(ethyl-d3)-4-cyanopyridine can then be converted to the thioamide by reaction with hydrogen sulfide in the presence of a base.

A reported synthesis of a related compound, [1-14C]Ethionamide, started from 2-ethylpyridine and sodium [14C]cyanide, followed by conversion to the thioamide. A similar strategy could be employed for this compound, using deuterated precursors.

Analytical Methodology

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Ethionamide in biological samples, such as plasma. A general experimental protocol for such an analysis is outlined below.

Experimental Workflow: Quantification of Ethionamide using this compound as an Internal Standard

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike 1. Extract Protein Precipitation / Liquid-Liquid Extraction Spike->Extract 2. Evaporate Evaporation and Reconstitution Extract->Evaporate 3. Inject Inject into LC-MS/MS System Evaporate->Inject 4. Separate Chromatographic Separation (C18 column) Inject->Separate 5. Detect Mass Spectrometric Detection (MRM mode) Separate->Detect 6. Ratio Calculate Peak Area Ratio (Ethionamide / this compound) Detect->Ratio 7. Quantify Quantification using Calibration Curve Ratio->Quantify 8.

Caption: Workflow for Ethionamide quantification using LC-MS/MS.

Detailed Steps:

  • Sample Preparation: A known amount of this compound solution is added to the biological sample. The proteins are then precipitated using a solvent like acetonitrile. Alternatively, liquid-liquid extraction can be employed to isolate the analyte and the internal standard.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically equipped with a C18 reversed-phase column. A mobile phase gradient is used to separate Ethionamide and this compound from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Ethionamide and this compound are monitored for selective and sensitive detection.

  • Quantification: A calibration curve is generated by analyzing samples with known concentrations of Ethionamide and a fixed concentration of this compound. The concentration of Ethionamide in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action and Bioactivation of Ethionamide

Ethionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its antibacterial effect. The bioactivation pathway is a critical area of study for understanding its efficacy and the mechanisms of drug resistance.

Signaling Pathway: Bioactivation of Ethionamide

G Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activated by ActiveMetabolite Ethionamide-S-oxide (Active Metabolite) EthA->ActiveMetabolite Produces EthR EthR (Repressor) EthR->EthA Inhibits transcription Adduct Ethionamide-NAD Adduct ActiveMetabolite->Adduct Forms adduct with NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Essential for

Caption: Bioactivation pathway of Ethionamide in M. tuberculosis.

The bioactivation of Ethionamide is initiated by the mycobacterial enzyme EthA, a flavin monooxygenase. EthA is negatively regulated by the transcriptional repressor EthR. EthA catalyzes the oxidation of Ethionamide to an active sulfoxide metabolite.[4] This reactive intermediate then forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[3] InhA is a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death. Mutations in the ethA or inhA genes are common mechanisms of resistance to Ethionamide.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ethionamide in preclinical and clinical research. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard. A thorough understanding of its properties, analytical methodologies, and the bioactivation pathway of the parent drug is crucial for researchers in the field of tuberculosis drug development and pharmacology. This guide provides a foundational resource to support these research endeavors.

References

The Role of Ethionamide-d3 in Advancing Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the application of Ethionamide-d3, a deuterated analog of the second-line anti-tuberculosis drug ethionamide, in contemporary tuberculosis (TB) research. Primarily utilized as an internal standard, this compound is crucial for the accurate quantification of ethionamide in complex biological matrices through mass spectrometry-based techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis, particularly multi-drug resistant strains (MDR-TB).

Core Application: An Internal Standard for Quantitative Bioanalysis

In the realm of pharmacokinetic and pharmacodynamic (PK/PD) studies of anti-tuberculosis agents, precision and accuracy are paramount. This compound serves as an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalysis.[1] By introducing a known quantity of this compound into biological samples (e.g., plasma, serum) prior to analysis, researchers can effectively normalize for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.[1] The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the unlabeled drug (analyte) and exhibits similar ionization efficiency, is the preferred method to ensure the reliability of quantitative data.

Quantitative Insights from Pharmacokinetic Studies

The precise measurement of ethionamide concentrations in patients is critical for optimizing dosing regimens to maximize efficacy while minimizing toxicity. Several pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of ethionamide. The data presented in the following tables are representative of typical pharmacokinetic parameters determined in human subjects. While not all of these studies explicitly state the use of this compound, they employed validated LC-MS/MS or HPLC methods for which this compound is the ideal internal standard.

ParameterValueStudy PopulationReference
Clearance (Cl/F) 99.5 L/hAdult patients with drug-resistant TB
Volume of Distribution (V/F) 180 LAdult patients with drug-resistant TB
Elimination Half-Life (t½) 1.94 hAdult TB patients
Area Under the Curve (AUC₀₋₂₄) 27.3 µg·h/mL (for a 750 mg dose)Pediatric TB patients
Maximum Concentration (Cₘₐₓ) 3.94 µg/mL (for a 750 mg dose)Pediatric TB patients

Table 1: Population Pharmacokinetic Parameters of Ethionamide in Tuberculosis Patients

ParameterValueStudy PopulationReference
Clearance (CL) 0.06 ± 0.00 L/hIn vitro Hollow Fiber System Model of TB[2]
Volume of Distribution (V) 0.24 ± 0.02 LIn vitro Hollow Fiber System Model of TB[2]
Half-life (t₁/₂) 3.04 ± 0.39 hoursIn vitro Hollow Fiber System Model of TB[2]

Table 2: Ethionamide Pharmacokinetic Parameters in an in vitro Tuberculosis Model

Experimental Protocols

The following is a detailed methodology for the quantification of ethionamide in human plasma using LC-MS/MS, adapted from a validated method. This protocol is ideally suited for the use of this compound as an internal standard.

Sample Preparation (Solid-Phase Extraction)
  • Aliquoting: Transfer 300 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (concentration to be optimized, typically in the range of the expected analyte concentrations) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Pre-treatment: Add a precipitating agent (e.g., 100 µL of 1M acetic acid) and vortex.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by deionized water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, followed by a low-percentage organic solvent wash).

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a specific volume of the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., Peerless Basic C18, 4.6 x 50 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile). A typical isocratic mobile phase could be 20:80 (v/v) 0.1% acetic acid:acetonitrile.

  • Flow Rate: 0.50 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ethionamide: Precursor ion (Q1) m/z 167.1 → Product ion (Q3) m/z 107.1.

      • This compound (Internal Standard): Precursor ion (Q1) m/z 170.1 → Product ion (Q3) m/z 107.1.

    • Instrument Parameters: Optimize parameters such as declustering potential, entrance potential, collision energy, and collision cell exit potential for both ethionamide and this compound to achieve maximum signal intensity.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of ethionamide.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of ethionamide to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of ethionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Ethionamide

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The following diagram illustrates the activation pathway and its mechanism of action.

Ethionamide_Mechanism cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_internal Ethionamide Ethionamide_prodrug->Ethionamide_internal Uptake EthA EthA (Monooxygenase) Ethionamide_internal->EthA Activation Activated_Ethionamide Activated Ethionamide (S-oxide metabolite) EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption & Bactericidal Effect InhA->Cell_Wall_Disruption Leads to Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Activation pathway and mechanism of action of Ethionamide in M. tuberculosis.

Experimental Workflow for Ethionamide Quantification

The following diagram outlines the typical workflow for the quantitative analysis of ethionamide in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation / Solid-Phase Extraction Spike_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation of Analyte and IS) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Ethionamide & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Ethionamide Concentration Ratio_Calculation->Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: Workflow for the quantification of Ethionamide using an internal standard.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Ethionamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Ethionamide-d3. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data from its non-deuterated analog, Ethionamide. The underlying degradation pathways are expected to be identical, with potential minor differences in reaction kinetics due to the kinetic isotope effect, which may confer slightly enhanced stability to the deuterated compound.

Introduction to this compound

This compound is a deuterium-labeled version of Ethionamide, an essential second-line antitubercular agent. It is primarily used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Ethionamide in biological matrices.[1] Understanding its stability is critical for its use as a reliable standard and for the development of stable pharmaceutical formulations.

Physicochemical Properties:

PropertyValue
Chemical Name2-(ethyl-d3)-4-pyridinecarbothioamide
Molecular FormulaC₈H₇D₃N₂S
Molecular Weight169.28 g/mol
AppearanceYellow crystals or powder
Melting Point164-166 °C (decomposes)[2]
SolubilitySoluble in methanol and ethanol[3]

Summary of Stability Data

The stability of Ethionamide has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from forced degradation studies.

Table 1: Forced Degradation of Ethionamide under Hydrolytic Conditions [3]

ConditionTimeTemperature% Assay of Ethionamide
Distilled Water--99.4
0.1 N HCl--97.6
1.0 N HCl--87.3
0.1 N NaOH--98.1
1.0 N NaOH--88.9

Table 2: Forced Degradation of Ethionamide under Oxidative, Thermal, and Photolytic Conditions [3]

ConditionTimeTemperature% Assay of Ethionamide
3% H₂O₂--90.1
10% H₂O₂--84.4
Thermal120 min80°C98.3
Photolytic (Sunlight)24 hAmbient98.7

Long-Term Storage Stability:

  • This compound: A commercially available standard of this compound is stated to be stable for at least four years when stored at -20°C.[4] Another supplier suggests it is stable under recommended storage conditions, advising to avoid heat, flames, sparks, extreme temperatures, and direct sunlight.

  • Ethionamide: Ethionamide tablets are recommended to be stored at room temperature (20-25°C) and protected from light and moisture.[5]

Degradation Pathways

Ethionamide is a prodrug that is activated in Mycobacterium tuberculosis by the enzyme EthA, a monooxygenase, to its active sulfoxide form.[2] This activation pathway is also a key step in its degradation. The primary degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Ethionamide is susceptible to both acidic and basic hydrolysis, leading to the cleavage of the thioamide group.

  • Oxidation: The thioamide group is readily oxidized, forming the active ethionamide-S-sulfoxide and other related compounds.

  • Photolysis: Exposure to light can lead to degradation, although it appears to be relatively stable under short-term exposure to sunlight.[3]

Ethionamide_d3 This compound Acid_hydrolysis Acid Hydrolysis (e.g., 1.0 N HCl) Ethionamide_d3->Acid_hydrolysis Base_hydrolysis Base Hydrolysis (e.g., 1.0 N NaOH) Ethionamide_d3->Base_hydrolysis Oxidation Oxidation (e.g., 10% H₂O₂) Ethionamide_d3->Oxidation Thermal Thermal Stress (e.g., 80°C) Ethionamide_d3->Thermal Photolysis Photolytic Stress (Sunlight) Ethionamide_d3->Photolysis Degradation_products Degradation Products Acid_hydrolysis->Degradation_products Base_hydrolysis->Degradation_products Oxidation->Degradation_products Thermal->Degradation_products Photolysis->Degradation_products Start Ethionamide Sample Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Stress HPLC HPLC Analysis (ODS-3 Column, UV 270 nm) Stress->HPLC Data Quantification of Degradation HPLC->Data

References

Ethionamide-d3: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethionamide-d3, a deuterated analog of the second-line antituberculosis agent, Ethionamide. This document furnishes essential technical data, a detailed experimental protocol for its application as an internal standard, and a visualization of the metabolic activation pathway of its parent compound, Ethionamide.

Core Technical Data

This compound serves as a crucial internal standard for the quantitative analysis of Ethionamide in biological matrices through mass spectrometry-based assays. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 2748267-66-3
Molecular Formula C₈H₇D₃N₂S
Molecular Weight 169.3 g/mol

Mechanism of Action: Ethionamide Bioactivation

Ethionamide is a prodrug that requires metabolic activation within Mycobacterium tuberculosis to exert its antibacterial effect. The activation is a critical step in its mechanism of action, which ultimately leads to the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.

The bioactivation process is initiated by the bacterial enzyme EthA, a flavin monooxygenase. EthA catalyzes the oxidation of Ethionamide. The activated form of the drug then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an Ethionamide-NAD adduct. This adduct is the active molecule that inhibits the enoyl-acyl carrier protein reductase, InhA. The inhibition of InhA disrupts the fatty acid synthesis pathway, specifically the elongation of C26 fatty acids, which are precursors for mycolic acid production.

Ethionamide_Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide Ethionamide_NAD Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD NAD NAD+ NAD->Ethionamide_NAD InhA InhA (Enoyl-ACP reductase) Ethionamide_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption

Caption: Bioactivation pathway of Ethionamide in Mycobacterium tuberculosis.

Experimental Protocol: Quantification of Ethionamide in Human Plasma

The following is a representative experimental protocol for the quantification of Ethionamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound. This protocol is adapted from a validated method for Ethionamide analysis.

1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of Ethionamide and this compound (as the internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ethionamide stock solution to create calibration standards and quality control (QC) samples at various concentrations. The IS working solution should be prepared at a fixed concentration.

  • Spiking: Spike blank human plasma with the appropriate working solutions to generate calibration standards and QC samples.

2. Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

  • Vortex mix the samples.

  • Perform a solid-phase extraction (SPE) using a suitable SPE cartridge to remove plasma proteins and other interfering substances.

  • Wash the SPE cartridge with an appropriate washing solution.

  • Elute the analyte and internal standard from the SPE cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ethionamide and this compound. The exact m/z values will need to be optimized on the specific mass spectrometer being used.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression analysis to fit the calibration curve.

  • Determine the concentration of Ethionamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (300 µL) Add_IS Add this compound (IS) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute LC Liquid Chromatography (LC) Reconstitute->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

The Pivotal Role of Deuterated Internal Standards in Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of these investigations. The accuracy and reliability of LC-MS data are critically dependent on the use of appropriate internal standards (IS). Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering significant advantages in mitigating analytical variability and ensuring data integrity. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical considerations for the effective implementation of deuterated internal standards in drug metabolism studies.

The Critical Need for Internal Standards in Bioanalysis

Quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is fraught with challenges.[1] These matrices are complex mixtures that can significantly influence the ionization efficiency of the analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect."[2][3] Matrix effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[3] Furthermore, variability can be introduced during sample preparation steps, including extraction, evaporation, and reconstitution.[4]

An ideal internal standard is a compound that behaves identically to the analyte during sample processing and analysis but is distinguishable by the mass spectrometer.[4] By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification.[1] This ratiometric approach effectively compensates for variations in sample handling and matrix effects, leading to more accurate and precise results.[3]

Advantages of Deuterated Internal Standards

While structural analogs can be used as internal standards, deuterated SIL-ISs offer superior performance due to their near-identical physicochemical properties to the analyte.[5] The primary advantages include:

  • Compensation for Matrix Effects: Deuterated internal standards co-elute with the analyte, meaning they experience the same degree of ion suppression or enhancement at the same retention time.[6] This co-elution is crucial for effective compensation of matrix effects, which can be highly variable between different biological samples.[3]

  • Correction for Extraction Recovery: Having almost identical chemical properties, the deuterated IS and the analyte will exhibit very similar recovery rates during sample extraction procedures.[4] Any loss of analyte during extraction will be mirrored by a proportional loss of the deuterated IS, thus maintaining an accurate analyte-to-IS ratio.

  • Improved Precision and Accuracy: By effectively normalizing for analytical variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative bioanalytical methods.[5][6] This is particularly critical in regulated bioanalysis where stringent acceptance criteria must be met.[7]

The superiority of deuterated internal standards over structural analogs has been demonstrated in numerous studies. For instance, in the quantification of the immunosuppressant drug everolimus, the use of a deuterated internal standard (everolimus-d4) resulted in a more favorable comparison with an independent LC-MS/MS method compared to a structural analog.[8]

Synthesis and Characterization of Deuterated Internal Standards

The synthesis of a high-quality deuterated internal standard is a critical first step. The goal is to introduce deuterium atoms at positions that are metabolically stable and do not readily undergo hydrogen-deuterium (H-D) exchange.

General Synthesis Strategies

Several strategies can be employed for the synthesis of deuterated compounds:

  • Deuterium Gas-Based Methods: Catalytic deuteration using deuterium gas (D2) is a common method for introducing deuterium into a molecule, often by reducing a double or triple bond.

  • Deuterated Reagents: Utilizing deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) allows for the specific introduction of deuterium at carbonyl or ester functionalities.

  • H-D Exchange Reactions: Under certain conditions (e.g., using a strong base or an acid catalyst in the presence of a deuterium source like D2O), hydrogen atoms on a molecule can be exchanged for deuterium atoms.

The choice of synthetic route depends on the structure of the drug molecule and the desired position of deuteration. For example, the synthesis of deuterated formoterol and tolperisone has been achieved to serve as internal standards for LC/MS/MS analysis.[7]

Characterization and Purity Assessment

Ensuring the isotopic and chemical purity of the deuterated internal standard is crucial for accurate quantification. The presence of unlabeled analyte as an impurity in the deuterated IS can lead to an overestimation of the analyte's concentration.

Key characterization techniques include:

  • Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of incorporated deuterium atoms and to assess isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR and ²H NMR, are powerful tools for determining the position of deuteration and for quantitative NMR (qNMR) to assess purity.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the synthesized standard.

Experimental Design and Protocols

The successful implementation of deuterated internal standards in drug metabolism studies requires careful experimental design and validated analytical methods.

Experimental Workflow for a Typical DMPK Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic (PK) study utilizing a deuterated internal standard.[12]

DMPK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sample Collection cluster_Preparation Sample Preparation cluster_Analysis Analysis Phase Dosing Drug Administration (e.g., IV, PO) Blood_Collection Blood Sample Collection at Time Points Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation IS_Spiking Spike with Deuterated Internal Standard Plasma_Separation->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Caption: Workflow of a preclinical pharmacokinetic study.

Detailed Methodologies for Key Experiments

Protein precipitation is a common and straightforward method for removing the bulk of proteins from plasma or serum samples.[13][14]

Protocol:

  • Thaw Samples: If frozen, thaw plasma/serum samples on ice.

  • Aliquot Sample: To a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike Internal Standard: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to the sample. The concentration of the IS should be optimized during method development.

  • Add Precipitation Solvent: Add 3 to 4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile to the sample.[14]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.

  • Analyze: The reconstituted sample is now ready for LC-MS/MS analysis.

Liquid-liquid extraction is used to separate analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases.[15]

Protocol for Urine Samples:

  • Aliquot Sample: To a glass test tube, add 1 mL of urine.

  • Spike Internal Standard: Add a small volume of the deuterated internal standard working solution.

  • Adjust pH: Adjust the pH of the urine sample as needed to optimize the extraction of the analyte (e.g., acidify for acidic drugs, basify for basic drugs).

  • Add Extraction Solvent: Add an appropriate volume (e.g., 5 mL) of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex/Mix: Cap the tube and vortex or mix vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge: Centrifuge at a moderate speed to separate the aqueous and organic layers.

  • Transfer Organic Layer: Carefully transfer the organic layer to a new tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in the LC mobile phase for analysis.

LC-MS/MS Parameters

The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.

Typical LC Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of small molecule drugs and their metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for standard analytical columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) is most common, operated in either positive or negative ion mode depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte or IS) and a specific product ion (a fragment of the precursor).

  • MRM Transitions: At least one MRM transition should be optimized for the analyte and one for the deuterated internal standard.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and ion source temperature need to be optimized for each analyte to maximize signal intensity.

Bioanalytical Method Validation

Before a bioanalytical method can be used for the analysis of study samples, it must be rigorously validated to ensure its reliability. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have published guidance documents outlining the required validation parameters.[7][16][17]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[7]

  • Calibration Curve: The relationship between the analyte concentration and the response. A linear regression is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of the matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Quantitative Data Presentation

The use of deuterated internal standards consistently leads to improved data quality. The following tables summarize representative quantitative data comparing the performance of methods using deuterated internal standards versus structural analogs.

Table 1: Comparison of Accuracy and Precision for Immunosuppressant Drugs [18]

AnalyteInternal Standard TypeConcentration (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Cyclosporine A Deuterated (CSA-d4)2 - 12500.9 - 14.72.5 - 12.590 - 113
Tacrolimus Deuterated (TAC-¹³C-d₂)0.5 - 42.20.9 - 14.72.5 - 12.590 - 113
Sirolimus Deuterated (SIR-¹³C-d₃)0.6 - 49.20.9 - 14.72.5 - 12.590 - 113
Everolimus Deuterated (EVE-d₄)0.5 - 40.80.9 - 14.72.5 - 12.590 - 113
Mycophenolic Acid Deuterated (MPA-d₃)0.01 - 7.5 µg/mL0.9 - 14.72.5 - 12.590 - 113

Table 2: Comparison of Method Performance for Everolimus Quantification [8]

ParameterDeuterated IS (Everolimus-d4)Structural Analog IS
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%) 4.3% - 7.2%No significant difference
Slope (vs. independent method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

Table 3: Impact of Deuterated Internal Standard on Matrix Effect and Recovery for Olmesartan [19]

ParameterWith Deuterated ISWithout Deuterated IS (Hypothetical)
Matrix Effect (CV%) - LQC 7.1%Potentially >15%
Matrix Effect (CV%) - HQC 4.2%Potentially >15%
Recovery Compensated by ISVariable

Potential Pitfalls and Solutions

While deuterated internal standards are highly effective, there are potential challenges to be aware of:

  • Isotopic Instability (H-D Exchange): Deuterium atoms at certain positions (e.g., on heteroatoms or acidic carbons) can exchange with protons from the solvent. This can be minimized by placing the deuterium labels on stable C-D bonds.

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a small difference in retention time between the analyte and the deuterated IS. While usually minor, this can be problematic if the analyte elutes in a region of rapidly changing matrix effects.

  • Metabolic Switching: In some cases, deuteration at a primary site of metabolism can slow down the reaction at that site, leading to an increase in metabolism at an alternative site. This "metabolic switching" can alter the metabolic profile of the drug.

The following diagram illustrates the concept of metabolic switching.

Metabolic_Switching cluster_Parent Parent Drug cluster_Metabolism Metabolism cluster_Metabolites Metabolites Parent_Drug Parent Drug (with H at metabolic site) Metabolism_A Metabolism (Site A) Parent_Drug->Metabolism_A Major Pathway Metabolism_B Metabolism (Site B) Parent_Drug->Metabolism_B Minor Pathway Deuterated_Drug Deuterated Drug (with D at metabolic site) Deuterated_Drug->Metabolism_A Slowed Pathway (Kinetic Isotope Effect) Deuterated_Drug->Metabolism_B Enhanced Pathway (Metabolic Switching) Metabolite_A Metabolite A Metabolism_A->Metabolite_A Metabolite_B Metabolite B Metabolism_B->Metabolite_B

Caption: Mechanism of metabolic switching.

Conclusion

Deuterated internal standards are indispensable tools in modern drug metabolism studies. Their ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development process. While there are potential challenges associated with their use, careful consideration of labeling position, isotopic purity, and potential isotope effects during method development and validation will lead to robust and reliable bioanalytical methods. As the demand for more sensitive and accurate analytical methods continues to grow, the importance of deuterated internal standards in advancing our understanding of drug metabolism and disposition will only increase.

References

An In-depth Technical Guide to the Structural and Physicochemical Differences Between Ethionamide and Ethionamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a crucial second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. Ethionamide-d3 is a deuterated analog of Ethionamide, where three hydrogen atoms on the terminal methyl group of the ethyl side chain have been replaced with deuterium. This isotopic substitution, while seemingly minor, can have significant implications for the drug's physicochemical properties, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural differences between Ethionamide and this compound, summarizes their known physicochemical properties, outlines experimental protocols for their synthesis and analysis, and discusses the potential impact of deuteration on the drug's behavior.

Core Structural Differences

The fundamental difference between Ethionamide and this compound lies in the isotopic composition of the ethyl group at the C2 position of the pyridine ring.

  • Ethionamide: Possesses a standard ethyl group (-CH2CH3).

  • This compound: Features a deuterated ethyl group where the terminal methyl group is replaced with a trideuteromethyl group (-CH2CD3).

This substitution of protium (¹H) with deuterium (²H) increases the molecular weight of the compound slightly but does not alter its fundamental chemical structure or stereochemistry.

Physicochemical Properties

PropertyEthionamideThis compoundReference(s)
IUPAC Name 2-ethylpyridine-4-carbothioamide2-(ethyl-2,2,2-d3)pyridine-4-carbothioamide[1][2]
Molecular Formula C₈H₁₀N₂SC₈H₇D₃N₂S[1][3]
Molecular Weight 166.25 g/mol 169.26 g/mol [1][2]
Appearance Yellow crystals or canary yellow powderSolid, likely with a similar appearance to Ethionamide[1][3]
Melting Point 164-166 °C (decomposes)>147°C (decomposes)[1][4]
Solubility Practically insoluble in water; soluble in methanol, ethanol, and DMSOSoluble in DMSO and Methanol[1][3]

The "Kinetic Isotope Effect" and Its Implications for Metabolism

The primary rationale for deuterating drug molecules is to leverage the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.

In the context of drug metabolism, many phase I oxidation reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium at a metabolically labile site, the rate of metabolism at that position can be significantly reduced. This can lead to:

  • Increased Metabolic Stability: The drug molecule is broken down more slowly.

  • Longer Half-life (t½): The drug remains in the body for a longer period.

  • Increased Drug Exposure (AUC): The overall concentration of the drug in the plasma over time is higher.

  • Potential for Reduced Dosing Frequency: A longer half-life may allow for less frequent administration.

  • Altered Metabolite Profile: A shift in metabolism away from the deuterated site may lead to the formation of different metabolites, which could potentially reduce the formation of toxic metabolites.

While specific in vivo comparative pharmacokinetic data for this compound is not publicly available, studies on other deuterated drugs have demonstrated these effects. For example, deuterated analogs of certain compounds have shown longer half-lives and lower clearance rates in microsomal stability assays.[5]

Mechanism of Action and Bioactivation of Ethionamide

To understand the potential impact of deuteration, it is crucial to understand the mechanism of action of Ethionamide.

Ethionamide_Activation_Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Bioactivation Activated_Ethionamide Ethionamide-S-oxide (Active Metabolite) EthA->Activated_Ethionamide Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

As depicted in Figure 1, Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase. This activation converts Ethionamide to its active sulfoxide metabolite, which then forms an adduct with NAD+. This adduct subsequently inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), a key enzyme in the mycolic acid biosynthesis pathway. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial death.

The deuteration in this compound is on the ethyl group, which is not the primary site of metabolic activation by EthA. Therefore, the bioactivation process itself is unlikely to be directly affected by this specific deuteration. However, the overall metabolic profile of the drug in the human host, which involves various metabolic pathways, could be altered, potentially impacting drug exposure and half-life.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is scarce. However, based on general principles of organic synthesis and deuteration, a plausible synthetic route can be proposed. One common approach involves the use of a deuterated starting material.

Proposed Synthetic Workflow:

Synthesis_Workflow Start Start with Deuterated Ethylating Agent (e.g., d3-ethyl iodide) Step1 Reaction with a Pyridine Precursor (e.g., 4-cyanopyridine) Start->Step1 Step2 Introduction of the Thioamide Group Step1->Step2 Purification Purification (e.g., Chromatography, Recrystallization) Step2->Purification Characterization Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization Final This compound Characterization->Final

A more specific, though still generalized, protocol would involve:

  • Preparation of 2-(ethyl-d3)-4-cyanopyridine: This could be achieved through a cross-coupling reaction between a suitable pyridine derivative and a deuterated ethylating agent or by direct deuteration of a precursor.

  • Conversion to Thioamide: The cyano group of 2-(ethyl-d3)-4-cyanopyridine can be converted to a thioamide group by reaction with hydrogen sulfide in the presence of a base, such as triethylamine or ammonia.

  • Purification: The crude product would then be purified using standard techniques like column chromatography and/or recrystallization to yield pure this compound.

  • Characterization: The final product would be characterized by ¹H NMR, ²H NMR, and mass spectrometry to confirm the structure and isotopic purity.

Quantification of Ethionamide and this compound in Biological Matrices

A common application for this compound is as an internal standard for the quantification of Ethionamide in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for such an analysis.

LC-MS/MS Analysis Workflow:

LCMS_Workflow Sample Plasma Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Analysis Data Analysis MS->Analysis Result Ethionamide Concentration Analysis->Result

Detailed Steps:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 10 µL of a known concentration of this compound solution in methanol (internal standard).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ethionamide and this compound. For example:

      • Ethionamide: m/z 167.1 → 134.1

      • This compound: m/z 170.1 → 137.1

  • Quantification:

    • Construct a calibration curve using known concentrations of Ethionamide spiked into blank plasma and processed in the same manner.

    • Calculate the peak area ratio of the analyte (Ethionamide) to the internal standard (this compound).

    • Determine the concentration of Ethionamide in the unknown samples by interpolating from the calibration curve.

Conclusion

The structural difference between Ethionamide and its deuterated analog, this compound, is the substitution of three hydrogen atoms with deuterium on the terminal methyl group of the ethyl side chain. While this change is subtle, the resulting kinetic isotope effect has the potential to significantly alter the metabolic profile of the drug, likely leading to increased metabolic stability and a longer in vivo half-life. Although direct comparative experimental data on the physicochemical and pharmacokinetic properties of these two specific compounds are limited in the public domain, the well-established principles of deuteration in drug design suggest that this compound could offer an improved therapeutic profile over the non-deuterated parent drug. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative pharmacology of Ethionamide and this compound and to explore the potential clinical benefits of this deuterated analog in the treatment of tuberculosis. This compound already serves as a valuable tool as an internal standard in the precise quantification of Ethionamide in clinical and research settings.

References

Isotopic Labeling of Ethionamide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Ethionamide, a crucial second-line antitubercular drug. This document details synthetic methodologies, analytical techniques for characterization, and applications in metabolic and pharmacokinetic research. The information is intended to equip researchers with the necessary knowledge to utilize isotopically labeled Ethionamide as a powerful tool in the study of tuberculosis and the development of improved therapeutic strategies.

Introduction to Ethionamide and the Role of Isotopic Labeling

Ethionamide (ETH) is a prodrug that requires bioactivation by the mycobacterial enzyme EthA, a monooxygenase.[1][2][3] Once activated, it ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.[1][2] Isotopic labeling, the replacement of specific atoms in a molecule with their isotopes (e.g., ¹⁴C, ¹³C, ¹⁵N, or deuterium), is an invaluable technique in drug metabolism and pharmacokinetic (DMPK) studies.[4] Labeled Ethionamide serves as a tracer to elucidate its metabolic fate, identify metabolites, and quantify its distribution in biological systems.[4][5]

Synthesis of Isotopically Labeled Ethionamide

The synthesis of isotopically labeled Ethionamide can be approached by introducing the isotopic label at various positions within the molecule. The choice of isotope and labeling position depends on the specific research application.

Carbon-14 (¹⁴C) Labeling

Radiolabeled [¹⁴C]Ethionamide is particularly useful for quantitative studies such as mass balance, tissue distribution, and excretion, due to the ease of detection of its radioactive decay.[4]

Experimental Protocol: Synthesis of [¹⁴C]Ethionamide [5]

This protocol describes the synthesis of [1-¹⁴C]Ethionamide starting from 2-ethylpyridine and sodium [¹⁴C]cyanide.

  • N-Oxidation of 2-Ethylpyridine: 2-Ethylpyridine is converted to its N-oxide salt in near-quantitative yield using 35% hydrogen peroxide in acetic acid.

  • Nitration: The N-oxide is then subjected to a nitrating mixture of sulfuric and nitric acids to form 2-ethyl-4-nitropyridine N-oxide with a reported yield of 60%.

  • Reduction: The nitro group is reduced to an amine using iron filings in the presence of hydrochloric acid and acetic acid to yield 2-ethyl-4-aminopyridine.

  • Sandmeyer-type Reaction: The amino group is converted to a bromo group via a perbromide intermediate using 50% aqueous hydrobromic acid and sodium nitrite, yielding 2-ethyl-4-bromopyridine.

  • Cyanation with [¹⁴C]NaCN: The 2-ethyl-4-bromopyridine is then reacted with sodium [¹⁴C]cyanide to introduce the radiolabel, forming 2-ethyl-4-[¹⁴C]cyanopyridine.

  • Thionation: The nitrile is converted to the thioamide by reaction with a thionating agent, such as hydrogen sulfide in the presence of a base or Lawesson's reagent, to yield [¹⁴C]Ethionamide.

  • Purification: The final product is purified by techniques such as column chromatography or recrystallization.

ParameterValueReference
Starting Materials2-ethylpyridine, Sodium [¹⁴C]cyanide[5]
Key Intermediates2-ethyl-4-nitropyridine N-oxide, 2-ethyl-4-aminopyridine, 2-ethyl-4-bromopyridine[5]
Radiochemical Purity>99%[6]
Specific Activity>56 mCi/mmol[6]
Deuterium (²H or D) Labeling

Deuterated Ethionamide is a valuable tool for pharmacokinetic studies, where it can be used as an internal standard for quantitative mass spectrometry analysis, and to investigate the kinetic isotope effect on metabolism.[4][7][8] A commercially available standard is Ethionamide-d5, with deuterium atoms on the ethyl group.[9]

Experimental Protocol: Conceptual Synthesis of [ethyl-D5]Ethionamide

This conceptual protocol is based on general methods for deuterium labeling.

  • Synthesis of Deuterated Precursor: A deuterated ethyl-containing precursor is required. This can be achieved by reacting a suitable pyridine derivative with a deuterated ethylating agent, such as iodoethane-d5, under appropriate coupling conditions (e.g., Grignard or organolithium chemistry).

  • Introduction of the Thioamide Group: The thioamide functionality can be introduced at the 4-position of the pyridine ring through a multi-step process similar to the one described for ¹⁴C-labeling, starting from the deuterated 2-ethylpyridine. This would involve nitration, reduction to the amine, conversion to a halide, and subsequent cyanation followed by thionation.

  • Purification: The final deuterated Ethionamide is purified using standard chromatographic techniques.

ParameterDescription
Labeling PositionEthyl group
Common Deuterating AgentsDeuterated ethyl halides, Deuterium gas (for reduction steps)
Isotopic Purity Goal>98%
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

¹³C and ¹⁵N labeled Ethionamide are stable, non-radioactive isotopes used primarily in NMR and mass spectrometry studies to trace metabolic pathways and elucidate the structure of metabolites.[10][11]

Experimental Protocol: Conceptual Synthesis of [¹³C/¹⁵N]Ethionamide

This conceptual protocol outlines a general strategy for introducing ¹³C or ¹⁵N.

  • Synthesis of Labeled Pyridine Ring: A ¹³C or ¹⁵N-labeled pyridine precursor can be synthesized. For instance, ¹⁵N-labeled pyridine can be prepared via the Zincke reaction using ¹⁵NH₄Cl.[11] This labeled pyridine can then be elaborated to Ethionamide.

  • Introduction of Labeled Thioamide Group:

    • From a labeled nitrile: A labeled cyanide source (e.g., K¹³CN or K¹⁵CN) can be used to introduce the label, followed by thionation.

    • From a labeled amide: A ¹³C or ¹⁵N-labeled nicotinamide can be synthesized and subsequently converted to the thioamide using a thionating agent like Lawesson's reagent. The synthesis of (4-¹³C)nicotinamide from (¹³C)formic acid has been reported.[10]

  • Purification: The final product is purified by chromatography.

Analytical Techniques for Labeled Ethionamide

Mass Spectrometry (MS)

LC-MS/MS is the primary technique for the quantitative analysis of Ethionamide and its metabolites in biological matrices.[12] Isotopically labeled Ethionamide, particularly deuterated forms, serves as an ideal internal standard, as it co-elutes with the analyte but is distinguished by its mass.[2]

Experimental Protocol: Quantitative LC-MS/MS Analysis of Ethionamide in Plasma [12]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., deuterated Ethionamide).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Ethionamide and its labeled internal standard are monitored.

ParameterEthionamideDeuterated Ethionamide (d5)
Precursor Ion (m/z)167.1172.1
Product Ion (m/z)107.1(To be determined)
Calculation of Isotopic Enrichment Isotopic enrichment can be determined from the mass spectrum by analyzing the relative intensities of the isotopic peaks in the molecular ion cluster.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of metabolites and for confirming the position of isotopic labels. ¹³C-NMR is particularly informative when using ¹³C-enriched Ethionamide.[15]

Experimental Protocol: ¹³C-NMR Analysis of Labeled Ethionamide [1][16]

  • Sample Preparation:

    • Dissolve 10-50 mg of the labeled Ethionamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹³C NMR spectrum on a high-field NMR spectrometer.

    • Use a standard pulse program with proton decoupling.

    • Adjust acquisition parameters such as the number of scans and relaxation delay to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to obtain quantitative information if required.

Metabolic Pathway of Ethionamide

Ethionamide is a prodrug that undergoes a complex metabolic activation and degradation pathway. The use of isotopically labeled Ethionamide has been instrumental in elucidating these steps.

Ethionamide_Metabolism Ethionamide Ethionamide Ethionamide_SO Ethionamide-S-Oxide (Active Intermediate) Ethionamide->Ethionamide_SO EthA (Monooxygenase) Other_Metabolites Inactive Metabolites (e.g., 2-ethyl-4-pyridylmethanol) Ethionamide->Other_Metabolites Degradation Pathways NAD_Adduct Ethionamide-NAD Adduct Ethionamide_SO->NAD_Adduct + NAD+ Ethionamide_SO->Other_Metabolites InhA InhA (Enoyl-ACP reductase) NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Mycobacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Essential for

Caption: Metabolic activation pathway of Ethionamide.

Pharmacokinetics of Ethionamide

Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and excretion of a drug. While data for isotopically labeled Ethionamide is limited, the PK of unlabeled Ethionamide has been well-characterized and provides a baseline for comparison. Deuteration can sometimes lead to an improved pharmacokinetic profile, such as a longer half-life, due to the kinetic isotope effect slowing down metabolism.[7][8]

Table of Pharmacokinetic Parameters of Unlabeled Ethionamide in Humans

ParameterValuePopulationReference
Bioavailability (F) ~80%Healthy Adults[17]
Time to Peak (Tmax) 1-2 hoursHealthy Adults[7]
Half-life (t₁/₂) ~2-3 hoursHealthy Adults[17]
Volume of Distribution (Vd) ~2 L/kgTB Patients[18]
Clearance (CL) ~58.9 L/hTB Patients[18]
Protein Binding ~30%[17]

Table of Pharmacokinetic Parameters of Unlabeled Ethionamide in Animal Models

ParameterValueSpeciesReference
Half-life (t₁/₂) 3.04 ± 0.39 hoursHollow Fiber System Model[8][19]
Clearance (CL) 0.06 ± 0.00 L/hHollow Fiber System Model[8][19]

Experimental Workflows

The use of isotopically labeled Ethionamide typically follows a structured workflow from synthesis to data analysis.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Analysis Synthesis Synthesis of Labeled Ethionamide Purification Purification (HPLC, etc.) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Dosing Administration to Model System (e.g., cell culture, animal model) Characterization->Dosing Sampling Sample Collection (e.g., plasma, tissues) Dosing->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Analysis Extraction->NMR Data_Analysis Data Analysis and Interpretation LCMS->Data_Analysis NMR->Data_Analysis

Caption: General workflow for studies using isotopically labeled Ethionamide.

Conclusion

Isotopically labeled Ethionamide is an indispensable tool for advancing our understanding of its mechanism of action, metabolism, and pharmacokinetics. This guide provides a foundational framework of synthetic strategies and analytical methodologies to empower researchers in their efforts to combat tuberculosis. The continued application of these techniques will be crucial for the development of more effective and safer treatment regimens.

References

A Technical Guide to High-Purity Ethionamide-d3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of high-purity Ethionamide-d3 for researchers, scientists, and drug development professionals. It covers commercial suppliers, key technical data, the mechanism of action of the parent compound ethionamide, and a typical experimental workflow for its use as an internal standard.

This compound is the deuterated form of Ethionamide, an antibiotic used in the treatment of multi-drug resistant tuberculosis.[1][2] Deuterium-labeled compounds, such as this compound, are valuable in pharmaceutical research.[3][4] They are commonly used as internal standards for quantification studies using mass spectrometry (GC- or LC-MS) due to their similar chemical properties to the parent drug but distinct mass.[2][5] This allows for precise and accurate measurement of the drug's concentration in biological samples. The substitution of hydrogen with deuterium can also lead to a stronger chemical bond (C-D vs. C-H), which can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[6]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound. The following table summarizes the key specifications from various vendors to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Cayman Chemical This compound2748267-66-3C₈H₇D₃N₂S169.3≥99% deuterated forms (d₁-d₃)Solubility: DMSO, Methanol.[2]
Santa Cruz Biotechnology This compound536-33-4 (unlabeled)C₈H₇D₃N₂S169.26Not specifiedLabeled analogue of an antibacterial agent.[7]
Veeprho This compoundNot specifiedNot specifiedNot specifiedNot specifiedHigh quality reference standards.[8]
LGC Standards This compoundNot specifiedNot specifiedNot specifiedNot specifiedLabeled analogue.[9]
MedChemExpress This compoundNot specifiedC₈H₇D₃N₂S169.26Not specifiedDeuterium labeled Ethionamide.[10]
Clinivex This compoundNot specifiedNot specifiedNot specifiedNot specifiedHigh quality reference standard supplier.[11]

Mechanism of Action of Ethionamide

Ethionamide is a prodrug, meaning it requires activation within the target organism to become effective.[1][12] Its primary target is Mycobacterium tuberculosis. The mechanism involves several key steps that ultimately disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[12][13]

  • Activation: Ethionamide is activated by a monooxygenase enzyme called EthA, which is encoded by the ethA gene in M. tuberculosis.[12][13]

  • Inhibition of InhA: The activated form of ethionamide then forms an adduct with NAD+. This adduct binds to and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase).[1][12]

  • Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing the long-chain mycolic acids that form the protective outer layer of the mycobacterial cell wall.[12][14]

  • Bacterial Cell Death: By inhibiting InhA, ethionamide disrupts mycolic acid synthesis, leading to a weakened cell wall and ultimately causing bacterial death.[12]

Resistance to ethionamide can arise from mutations in the ethA gene, which prevents the activation of the prodrug, or from mutations in the inhA gene that alter the drug's binding site.[1]

Ethionamide_Pathway Ethionamide Activation and Signaling Pathway cluster_Mtb Mycobacterium tuberculosis Cell Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide-NAD Adduct EthA->Activated_Ethionamide InhA InhA Enzyme Activated_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Leads to

Caption: Ethionamide activation and its inhibitory effect on mycolic acid synthesis in M. tuberculosis.

Experimental Protocols and Workflow

This compound is primarily used as an internal standard (IS) in bioanalytical methods to quantify ethionamide in biological matrices like plasma. A typical workflow for such an analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is outlined below.

Experimental_Workflow Typical LC-MS/MS Workflow for Ethionamide Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Collect Plasma Sample Spike 2. Spike with this compound (IS) Sample->Spike Extraction 3. Protein Precipitation / SPE Spike->Extraction Evaporation 4. Evaporate & Reconstitute Extraction->Evaporation LC 5. LC Separation Evaporation->LC MS 6. MS/MS Detection LC->MS Integration 7. Peak Integration MS->Integration Ratio 8. Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification 9. Quantify Concentration using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the quantification of Ethionamide using this compound as an internal standard.

A more detailed experimental protocol, based on a published LC-MS/MS method for the simultaneous quantification of ethionamide and its metabolite, ethionamide sulfoxide, is provided below.[15]

Objective: To determine the concentration of ethionamide in human plasma.

Materials and Reagents:

  • Ethionamide analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Acetic Acid, analytical grade

  • Water, deionized

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., Peerless Basic C18)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of ethionamide and this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank human plasma with known concentrations of ethionamide (e.g., 25-6000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid-Phase Extraction):

    • To 300 µL of plasma sample (unknown, standard, or QC), add a fixed amount of this compound solution.

    • Vortex the mixture.

    • Load the mixture onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase: 0.1% Acetic Acid in Water : Acetonitrile (e.g., 20:80, v/v).[15]

      • Flow Rate: 0.50 mL/min.[15]

      • Column: Peerless Basic C18.[15]

      • Injection Volume: 10 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor the specific mass-to-charge (m/z) transitions for both ethionamide and this compound.

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte (ethionamide) and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of ethionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Methodological & Application

Application Note: Quantification of Ethionamide in Human Plasma using Ethionamide-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethionamide is a critical second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Therapeutic drug monitoring of ethionamide is essential to ensure efficacy while minimizing dose-related toxicities. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethionamide in human plasma. The use of a stable isotope-labeled internal standard, Ethionamide-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing. This method is suitable for pharmacokinetic studies and routine clinical monitoring.

Principle

The method involves the extraction of ethionamide and the internal standard (this compound) from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of ethionamide to this compound.

Experimental Protocols

Materials and Reagents
  • Analytes: Ethionamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic Acid (reagent grade)

  • Plasma: Blank human plasma, stored at -80°C

  • SPE Cartridges: Oasis HLB 1cc (30 mg) or equivalent

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent, equipped with a binary pump, degasser, and autosampler.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent, with an electrospray ionization (ESI) source.

  • Analytical Column: Peerless Basic C18 (50 x 4.6 mm, 3.5 µm) or equivalent.[1][2][3]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethionamide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the ethionamide stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 300 µL of plasma, add 50 µL of the IS working solution (100 ng/mL this compound) and vortex for 10 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Dry the cartridges under vacuum for 1 minute.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterValue
Column Peerless Basic C18 (50 x 4.6 mm, 3.5 µm)[1][2][3]
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile[1][2][3]
Gradient Isocratic: 20% A, 80% B[1][2][3]
Flow Rate 0.50 mL/min[1][2][3]
Column Temperature 40°C
Autosampler Temp. 10°C
Injection Volume 5 µL
Run Time 3.5 minutes[1][2][3]

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ethionamide: m/z 167.1 → 149.1this compound: m/z 170.1 → 152.1
Ion Spray Voltage 5500 V
Temperature 550°C
Curtain Gas 30 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Declustering Potential 80 V
Entrance Potential 10 V
Collision Energy 25 V
Collision Cell Exit Potential 10 V

Method Validation and Performance

The method was validated according to FDA guidelines for bioanalytical method validation.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 25.0 to 6000 ng/mL for ethionamide in human plasma.[1][3] The coefficient of determination (r²) was consistently >0.998.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Ethionamide25.0 - 6000y = 0.0025x + 0.0012>0.998
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 25.06.8104.28.1102.5
LQC 75.05.298.76.599.1
MQC 7504.1101.55.3100.8
HQC 45003.599.34.8101.2
Recovery

The extraction recovery of ethionamide and this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 3: Extraction Recovery

AnalyteLQC (%)MQC (%)HQC (%)
Ethionamide 88.591.290.4
This compound 89.190.589.8

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical procedure.

G plasma Plasma Sample (300 µL) is_spike Spike with This compound IS plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elute Elution spe->elute drydown Evaporation to Dryness elute->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: LC-MS/MS sample preparation and analysis workflow.

Logical Relationship of Quantification

This diagram shows the principle of using an internal standard for quantification.

G Analyte_Response Ethionamide Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response This compound Peak Area IS_Response->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Final Concentration Cal_Curve->Concentration

Caption: Principle of internal standard-based quantification.

Conclusion

This application note provides a detailed protocol for a highly sensitive and specific LC-MS/MS method for the quantification of ethionamide in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for therapeutic drug monitoring and pharmacokinetic research in patients undergoing treatment for multidrug-resistant tuberculosis.

References

Application Note: Quantification of Ethionamide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethionamide in human plasma. The methodology employs a stable isotope-labeled internal standard, Ethionamide-d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, providing excellent recovery and minimal matrix effects. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Ethionamide.

Introduction

Ethionamide is a crucial second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Monitoring its plasma concentration is vital for optimizing therapeutic efficacy and minimizing dose-related side effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and accurate results. This document provides a detailed protocol for the quantification of Ethionamide in human plasma using this compound as an internal standard, validated according to industry-standard bioanalytical method validation guidelines.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase supernatant->dilute lc Liquid Chromatography (C18 Column) dilute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Report Concentration quant->report

Caption: Experimental workflow for Ethionamide quantification.

Materials and Methods

Reagents and Materials
  • Ethionamide (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

  • Analytical Column: C18, 50 x 2.1 mm, 1.8 µm

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and internal standard working solution at room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (1 µg/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Add 100 µL of water with 0.1% formic acid.

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
2.090
2.590
2.610
4.010
Mass Spectrometry
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision Gas8 psi
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi
MRM Transitions
AnalyteQ1 (m/z) -> Q3 (m/z)
Ethionamide167.1 -> 134.1
This compound (IS)170.1 -> 137.1

Signaling Pathway and Logical Relationships

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Ethionamide in Plasma LC LC Separation Analyte->LC IS This compound (IS) IS->LC MS MS Detection LC->MS Analyte_Signal Analyte Peak Area MS->Analyte_Signal IS_Signal IS Peak Area MS->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Ethionamide Concentration Ratio->Concentration

Caption: Logical relationship of quantification.

Results and Discussion

Method Validation Summary

The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters are summarized below.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range10 - 5000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC30≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Mid QC500≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High QC4000≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC30> 8590 - 110
High QC4000> 8590 - 110

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Ethionamide in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting. The method has been validated to meet international regulatory standards, ensuring the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

Application Note: High-Throughput Quantification of Ethionamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethionamide is a crucial second-line anti-tuberculosis drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Therapeutic drug monitoring (TDM) of ethionamide is essential to ensure optimal drug exposure, minimize toxicity, and improve treatment outcomes. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethionamide in human plasma, utilizing its deuterated analogue, ethionamide-d4, as an internal standard (IS). The method is designed for high-throughput analysis, featuring a simple protein precipitation step for sample preparation.

Experimental
Materials and Reagents
  • Analytes: Ethionamide (ETH), Ethionamide-d4 (ETH-d4)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, Formic Acid (FA)

  • Reagents: Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method was employed for the extraction of Ethionamide and its internal standard from human plasma.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (Ethionamide-d4, 1 µg/mL).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • Start with 10% B, hold for 0.5 min.

    • Linearly increase to 90% B over 1.5 min.

    • Hold at 90% B for 1 min.

    • Return to 10% B in 0.1 min and re-equilibrate for 0.9 min.

  • Total Run Time: 4 minutes.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of ethionamide in human plasma. The use of a deuterated internal standard, Ethionamide-d4, ensured high accuracy and precision by compensating for matrix effects and variations in instrument response.

Mass Spectrometry

The optimized MRM transitions and compound-specific parameters for Ethionamide and Ethionamide-d4 are summarized in the table below.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV)
Ethionamide167.0106.91005025
Ethionamide-d4171.0110.91005025
Chromatography

The chromatographic conditions provided good separation of ethionamide from endogenous plasma components, with a retention time of approximately 1.8 minutes. The total run time of 4 minutes allows for high-throughput analysis.

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

Parameter Result
Linearity Range 0.1 - 10 µg/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% bias) Within ±15% of the nominal concentration

Workflow Diagram

Ethionamide_Workflow LC-MS/MS Workflow for Ethionamide Quantification Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Ethionamide-d4, 10 µL) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile, 150 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_Analysis LC-MS/MS Analysis Supernatant->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for Ethionamide quantification in plasma.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of ethionamide in human plasma. The method is suitable for therapeutic drug monitoring and pharmacokinetic studies, offering the necessary sensitivity, precision, and accuracy for clinical applications.

Detailed Protocol: Quantification of Ethionamide in Human Plasma

Preparation of Stock and Working Solutions

1.1. Ethionamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethionamide and dissolve it in 10 mL of methanol.

1.2. Ethionamide-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ethionamide-d4 and dissolve it in 1 mL of methanol.

1.3. Ethionamide Working Solutions for Calibration Curve: Perform serial dilutions of the Ethionamide stock solution with a 50:50 mixture of methanol and water to prepare working solutions for the calibration curve (e.g., concentrations ranging from 1 µg/mL to 100 µg/mL).

1.4. Internal Standard Working Solution (1 µg/mL): Dilute the Ethionamide-d4 stock solution with acetonitrile to achieve a final concentration of 1 µg/mL.

Sample Preparation Protocol

2.1. Arrange and label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.

2.2. To each tube, add 50 µL of the respective plasma sample (blank, standard, QC, or unknown).

2.3. Add 10 µL of the Internal Standard Working Solution (1 µg/mL) to all tubes except the blank. To the blank tube, add 10 µL of acetonitrile.

2.4. Add 150 µL of cold acetonitrile to all tubes.

2.5. Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

2.6. Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

2.7. Carefully transfer approximately 100 µL of the clear supernatant into labeled HPLC vials.

2.8. The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

3.1. System Setup:

  • Ensure the LC and MS systems are equilibrated and have passed all system suitability tests.
  • The mobile phases are 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
  • The column is a C18, 50 x 2.1 mm, 1.7 µm, maintained at a constant temperature (e.g., 40°C).

3.2. Sequence Setup:

  • Create a sequence table in the instrument control software.
  • Include blanks, calibration standards (from LLOQ to ULOQ), QC samples (low, mid, high), and the unknown samples.
  • Set the injection volume to 5 µL.

3.3. LC Method:

  • Set the flow rate to 0.4 mL/min.
  • Program the following gradient:
  • 0.0 - 0.5 min: 10% B
  • 0.5 - 2.0 min: 10% to 90% B (linear ramp)
  • 2.0 - 3.0 min: 90% B
  • 3.0 - 3.1 min: 90% to 10% B (linear ramp)
  • 3.1 - 4.0 min: 10% B (re-equilibration)

3.4. MS Method:

  • Set the ionization mode to ESI Positive.
  • Set the detection mode to MRM.
  • Enter the MRM transitions and compound-specific parameters as listed in the Mass Spectrometry table in the application note.
  • Optimize source parameters (e.g., gas flows, temperature, and spray voltage) as per the specific instrument recommendations.

3.5. Data Acquisition and Processing:

  • Run the sequence.
  • After acquisition, process the data using the instrument's software.
  • Integrate the peaks for Ethionamide and Ethionamide-d4.
  • Calculate the peak area ratio (Ethionamide/Ethionamide-d4).
  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x² weighting.
  • Quantify the unknown samples using the generated calibration curve.

Application Note: High-Throughput Quantification of Ethionamide in Human Serum using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of ethionamide in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Ethionamide-d3, to ensure high accuracy and precision. Three common sample preparation techniques are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), allowing users to select the most suitable method for their laboratory workflow and specific needs. The presented methods are ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Ethionamide is a critical second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Monitoring its concentration in serum is crucial for optimizing therapeutic efficacy and minimizing dose-related side effects. This document provides a detailed protocol for the sample preparation and subsequent LC-MS/MS analysis of ethionamide in human serum, utilizing this compound as an internal standard (IS) to correct for matrix effects and variability during sample processing and analysis.

Experimental Protocols

Materials and Reagents
  • Ethionamide and this compound reference standards

  • HPLC-grade acetonitrile, methanol, ethyl acetate, and water

  • Formic acid (LC-MS grade)

  • Human serum (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well collection plates

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation

Three distinct protocols for serum sample preparation are provided below. The choice of method may depend on the desired level of sample cleanup, throughput requirements, and available laboratory equipment.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by removing more interfering substances.

  • Aliquoting and Spiking: To a glass tube, add 200 µL of human serum followed by 10 µL of the this compound working solution.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples, minimizing matrix effects and improving assay sensitivity.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 1cc) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 200 µL of serum with 200 µL of 4% phosphoric acid in water. Add 10 µL of the this compound working solution. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting with a high aqueous phase and ramping up the organic phase to elute ethionamide.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Ethionamide: 167.1 > 106.1 m/z

    • This compound: 170.1 > 109.1 m/z

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated bioanalytical method for ethionamide in human serum.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range10 - 5000 ng/mL
Linearity (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 15< 1585 - 115
Low30< 10< 1090 - 110
Mid500< 10< 1090 - 110
High4000< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3085 - 9590 - 105
High400088 - 9892 - 103

Visualizations

Sample_Preparation_Workflow cluster_serum Serum Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Serum 100-200 µL Serum Mix_IS Spike IS Serum->Mix_IS IS This compound IS->Mix_IS PPT_Add_ACN Add Acetonitrile PPT_Vortex Vortex PPT_Add_ACN->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant LCMS LC-MS/MS Analysis PPT_Supernatant->LCMS LLE_Add_Solvent Add Ethyl Acetate LLE_Vortex Vortex LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Evap Evaporate LLE_Organic->LLE_Evap LLE_Recon Reconstitute LLE_Evap->LLE_Recon LLE_Recon->LCMS SPE_Load Load Sample SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evap Evaporate SPE_Elute->SPE_Evap SPE_Recon Reconstitute SPE_Evap->SPE_Recon SPE_Recon->LCMS Mix_IS->PPT_Add_ACN PPT Mix_IS->LLE_Add_Solvent LLE Mix_IS->SPE_Load SPE

Application Note: Therapeutic Drug Monitoring of Ethionamide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethionamide is a crucial second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Therapeutic drug monitoring (TDM) of ethionamide is essential to ensure optimal drug exposure, thereby maximizing therapeutic efficacy while minimizing dose-related toxicities. Due to significant inter-individual pharmacokinetic variability, fixed-dose regimens often result in sub-therapeutic or toxic plasma concentrations.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and throughput.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.[4] This application note describes a robust and validated LC-MS/MS method for the quantification of ethionamide in human plasma using Ethionamide-d3 as an internal standard. The methodology is adapted from the validated method for ethionamide and its metabolite by Deshpande et al. (2011).[1]

Experimental Workflow

Ethionamide_TDM_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (300 µL) add_is Add this compound (IS) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_down Evaporation to Dryness elute->dry_down reconstitute Reconstitution dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of ethionamide.

Methodology

Materials and Reagents
  • Analytes and Internal Standard: Ethionamide reference standard (Sigma-Aldrich), this compound (Cayman Chemical).

  • Solvents and Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic acid (AR grade), Human plasma (drug-free).

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB 1 cc (30 mg) cartridges.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of ethionamide and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the ethionamide stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Protocol
  • Pipette 300 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank.

  • Vortex mix for 30 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Shimadzu Prominence UFLC or equivalent.

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source.

  • Chromatographic Column: Peerless Basic C18 (50 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Acetic Acid in Water : Acetonitrile (20:80, v/v).

  • Flow Rate: 0.50 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ethionamide167.1106.1
This compound170.1109.1

Quantitative Data Summary

The following tables summarize the quantitative performance of the adapted LC-MS/MS method for ethionamide, based on the validation data from Deshpande et al. (2011).[1]

Table 1: Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r)
Ethionamide25.7 - 6120> 0.998
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ25.7≤ 5.0≤ 5.095.0 - 105.0
Low75≤ 4.5≤ 4.597.0 - 103.0
Medium3000≤ 3.0≤ 3.098.0 - 102.0
High5000≤ 2.5≤ 2.598.5 - 101.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Signaling Pathway/Logical Relationship Diagram

TDM_Logic cluster_clinical Clinical Process cluster_analytical Bioanalytical Laboratory cluster_interpretation Clinical Interpretation & Action patient_dosing Patient Dosing with Ethionamide blood_sampling Blood Sample Collection (Trough/Peak) patient_dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing sample_analysis LC-MS/MS Quantification sample_processing->sample_analysis concentration_result Ethionamide Plasma Concentration sample_analysis->concentration_result compare_target Compare with Therapeutic Range concentration_result->compare_target dose_adjustment Dose Adjustment Recommendation compare_target->dose_adjustment Optimized Dosing feedback Feedback to Clinician dose_adjustment->feedback Optimized Dosing feedback->patient_dosing Optimized Dosing

Caption: Logical flow of therapeutic drug monitoring for ethionamide.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the therapeutic drug monitoring of ethionamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for clinical research and routine TDM applications. The detailed protocol and validated performance characteristics provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical management of tuberculosis.

References

Solid-Phase Extraction of Ethionamide and Ethionamide-d3: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the solid-phase extraction (SPE) of Ethionamide and its deuterated internal standard, Ethionamide-d3, from biological matrices, primarily human plasma and serum. Ethionamide is a critical second-line anti-tuberculosis drug, and its accurate quantification is essential for therapeutic drug monitoring and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, data presentation, and a visual workflow to ensure reliable and reproducible results. The described reversed-phase SPE method effectively removes endogenous interferences, leading to clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ethionamide (ETH) is a thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Monitoring its concentration in biological fluids is crucial for optimizing dosage regimens, minimizing toxicity, and ensuring therapeutic efficacy. This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of quantitative bioanalytical methods by compensating for variability in sample preparation and instrument response.

Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation.[1] This application note details a robust SPE protocol utilizing octadecyl (C18) sorbents for the efficient extraction of Ethionamide and this compound from plasma and serum.[2]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the solid-phase extraction of Ethionamide from human serum and plasma.[2][3]

Materials and Reagents:

  • Ethionamide and this compound analytical standards

  • Octadecyl (C18) SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Acetic acid (optional, for pH adjustment)

  • Human plasma or serum samples

  • Internal standard spiking solution (this compound in a suitable solvent)

  • SPE vacuum manifold

  • Sample concentration evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Centrifuge

Sample Pre-treatment:

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer a known aliquot (e.g., 300 µL) of the supernatant to a clean tube.[3]

  • Spike the sample with the this compound internal standard solution.

  • Vortex briefly to mix.

Solid-Phase Extraction Procedure:

The following steps outline the SPE procedure using a reversed-phase mechanism.

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This step solvates the sorbent and prepares it for sample loading. Do not allow the cartridge to dry out.

  • Equilibration: Equilibrate the cartridge with 1 mL of water or a buffer that mimics the sample's aqueous environment.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences and salts.[2] This step is crucial for obtaining a clean extract.

  • Elution: Elute the retained Ethionamide and this compound from the cartridge with 1 mL of methanol into a clean collection tube.[2]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the solid-phase extraction of Ethionamide.

Table 1: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)Reference
Ethionamide64Not Reported[2]

Table 2: Linearity and Limits of Quantification

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Ethionamide25.7 - 612025.7[3]
Ethionamide Sulfoxide50.5 - 303050.5[3]

Note: Ethionamide sulfoxide is a major metabolite of Ethionamide and is often analyzed concurrently.

Method Validation Considerations

For clinical and research applications, the SPE method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analytes from endogenous matrix components.

  • Accuracy and Precision: Determine the closeness of the measured concentrations to the true values and the degree of scatter in the results.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Matrix Effect: Investigate the influence of co-eluting matrix components on the analyte's ionization.

  • Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).[3]

Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike Vortex_Centrifuge Vortex & Centrifuge Spike->Vortex_Centrifuge Load 3. Load Sample Vortex_Centrifuge->Load Load Pre-treated Sample Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Drydown 6. Evaporate to Dryness Elute->Drydown Collect Eluate Reconstitute 7. Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Ethionamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a critical second-line thioamide antibiotic utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB). It functions as a prodrug, requiring activation by the mycobacterial enzyme EthA, a monooxygenase.[1][2] The activated form of ethionamide subsequently inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[2][3][4] Disruption of mycolic acid synthesis ultimately leads to bacterial cell death. Given its importance, Ethionamide and its metabolic pathway are key subjects of study in the discovery of new anti-tubercular agents.

Ethionamide-d3, a deuterated isotopologue of Ethionamide, serves as an indispensable internal standard for the accurate quantification of Ethionamide in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[5] In the context of high-throughput screening (HTS) for novel anti-tubercular drugs, this compound is not employed as a primary screening agent but is crucial for secondary assays, particularly in pharmacokinetic/pharmacodynamic (PK/PD) studies and for validating the mechanism of action of potential hit compounds that may interact with the Ethionamide activation pathway.

These application notes provide detailed protocols for the use of this compound as an internal standard in support of HTS campaigns for Mycobacterium tuberculosis drug discovery.

Mechanism of Action of Ethionamide

The signaling pathway below illustrates the mechanism of action of Ethionamide, which is essential for understanding its role and the application of its deuterated form in drug discovery assays.

Ethionamide_Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide (Ethionamide-NAD adduct) EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death

Caption: Mechanism of action of Ethionamide.

Application of this compound in HTS Workflows

This compound is integrated into the drug discovery pipeline following a primary high-throughput screen. The typical workflow is as follows:

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays & Hit Validation Primary_HTS Primary HTS Assay (e.g., cell viability, reporter gene) Hits Initial 'Hits' Primary_HTS->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response LC_MS_Quant LC-MS Quantification of Ethionamide (using this compound) Dose_Response->LC_MS_Quant PK_PD Pharmacokinetic/ Pharmacodynamic Studies LC_MS_Quant->PK_PD Validated_Hits Validated Hits PK_PD->Validated_Hits

Caption: HTS workflow incorporating this compound.

Experimental Protocols

Protocol 1: Quantification of Ethionamide in Bacterial Lysates using LC-MS with this compound Internal Standard

This protocol is designed for researchers who have identified compounds in a primary HTS that may enhance the activity of Ethionamide (i.e., "boosters") and need to quantify the intracellular concentration of Ethionamide.

Objective: To accurately measure the concentration of Ethionamide in Mycobacterium tuberculosis lysates.

Materials:

  • Mycobacterium tuberculosis culture

  • Test compounds (potential Ethionamide boosters)

  • Ethionamide solution

  • This compound internal standard (IS) solution

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Culture Preparation: Grow M. tuberculosis to the desired optical density in an appropriate broth medium.

  • Compound Treatment: Aliquot the bacterial culture into a 96-well plate. Add the test compounds at various concentrations, along with a fixed concentration of Ethionamide. Include control wells with Ethionamide only.

  • Incubation: Incubate the plate under standard growth conditions for a specified period.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the pellet in lysis buffer and lyse the cells using a bead beater or sonicator.

    • Clarify the lysate by centrifugation.

  • Sample Preparation for LC-MS:

    • To 100 µL of lysate, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of Ethionamide).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • (Optional) Further clean up the sample using Solid Phase Extraction (SPE).

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to monitor the specific mass transitions for Ethionamide and this compound.

Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ethionamide167.1134.1
This compound170.1137.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization source.

A calibration curve should be prepared by spiking known concentrations of Ethionamide into a blank matrix (lysate from untreated cells) along with a fixed concentration of this compound. The ratio of the peak area of Ethionamide to the peak area of this compound is plotted against the concentration of Ethionamide.

Protocol 2: High-Throughput Screening Assay for Inhibitors of M. tuberculosis Growth

This is a general protocol for a primary HTS assay to identify compounds with anti-tubercular activity. Hits from this screen can then be further characterized using methods that may involve this compound.

Objective: To identify small molecule inhibitors of M. tuberculosis growth in a 384-well format.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • 7H9 broth supplemented with ADC (albumin, dextrose, catalase)

  • Compound library dissolved in DMSO

  • Resazurin solution

  • 384-well clear-bottom black plates

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the culture to a starting OD₆₀₀ of 0.05.

  • Plate Preparation:

    • Dispense 50 µL of the bacterial culture into each well of the 384-well plates.

    • Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound library from the source plates to the assay plates to achieve the desired final concentration.

    • Include wells with the positive control (Rifampicin) and negative control (DMSO).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 12-24 hours.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates inhibition of bacterial growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Data Presentation:

ParameterValueReference
Assay Format384-well plate[3]
Initial Compound Concentration10 µg/mL[3]
Positive ControlAmikacin (0.13 and 2.5 µg/mL)[3]
Z'-factor> 0.7[3]
Hit Criterion≥90% inhibition[3]

Conclusion

While this compound is not a direct participant in primary high-throughput screening assays for anti-tubercular drug discovery, it is a vital tool for the subsequent validation and characterization of hit compounds. Its use as an internal standard in LC-MS-based quantification of Ethionamide enables robust and reliable measurement, which is critical for understanding the pharmacokinetic and pharmacodynamic properties of new chemical entities that may act in synergy with or modulate the activity of this important second-line antibiotic. The protocols and workflows described herein provide a framework for integrating this compound into a comprehensive tuberculosis drug discovery program.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Ethionamide and Ethionamide-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Ethionamide and its deuterated internal standard, Ethionamide-d3.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of Ethionamide and this compound.

Q1: Why is my this compound peak co-eluting with or eluting very close to my Ethionamide peak?

A1: This is a common phenomenon known as the "chromatographic deuterium effect" (CDE). In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and interaction with the stationary phase. While complete co-elution is often desired for internal standard quantification to ensure identical matrix effects, achieving a slight separation can be beneficial for peak integration and confirming peak purity.[1]

To modulate the separation, you can adjust the LC gradient. A shallower gradient will increase the separation time and can improve the resolution between the two peaks.

Q2: I am observing peak splitting or shouldering, particularly for the this compound peak. What could be the cause?

A2: Peak splitting or shouldering for the deuterated internal standard can arise from several factors:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content in reversed-phase) than the initial mobile phase, it can cause peak distortion. Ensure your sample diluent is as close as possible to the initial mobile phase composition.

  • Column Contamination or Degradation: Buildup of matrix components on the column frit or head can lead to a disturbed flow path and peak splitting. A void at the column inlet can also cause this issue.

  • Co-elution with an Interference: An endogenous matrix component may be co-eluting with your internal standard.

  • Purity of the Internal Standard: While less common, impurities in the deuterated standard could lead to multiple peaks.

To troubleshoot, start by injecting a pure solution of this compound in the mobile phase to see if the peak splitting persists. If it does, the issue is likely with the column or the injection solvent. If the peak shape is good, the problem may be related to matrix effects.

Q3: The retention time difference between Ethionamide and this compound is inconsistent between runs. What should I check?

A3: Inconsistent retention time differences can compromise the reliability of your assay. The following factors should be investigated:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is a good starting point.

  • Mobile Phase Preparation: Inconsistent preparation of mobile phases, especially buffer concentrations and pH, can lead to retention time shifts. Prepare fresh mobile phases regularly.

  • Column Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to ensure a constant temperature.

  • LC System Performance: Issues with the pump, such as poor mixing or pressure fluctuations, can affect gradient delivery and lead to variable retention times.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for Ethionamide and this compound in reversed-phase LC?

A1: In reversed-phase chromatography, the more polar compound will elute earlier. Due to the chromatographic deuterium effect, this compound is expected to be slightly less retained and therefore elute slightly before Ethionamide.

Q2: Is complete co-elution of Ethionamide and this compound necessary for accurate quantification?

A2: For LC-MS/MS analysis, near-complete co-elution is generally preferred to ensure that both the analyte and the internal standard experience the same matrix effects (ion suppression or enhancement). However, slight baseline separation can be acceptable and even beneficial for confirming peak identity and ensuring accurate integration, as long as the peak shapes are consistent.[1]

Q3: How can I adjust the LC gradient to achieve better separation or controlled co-elution?

A3: To increase the separation (resolution) between Ethionamide and this compound, you can make the gradient shallower. This means decreasing the rate of change in the organic solvent concentration over time. To encourage co-elution, a steeper gradient can be employed.

Q4: What type of LC column is suitable for this separation?

A4: A C18 column is the most commonly used stationary phase for the analysis of Ethionamide and is a good starting point.[2][3] The specific choice of C18 column (e.g., end-capped, particle size, pore size) can also influence the separation.

Data Presentation

The following tables provide examples of how changes in the LC gradient can affect the separation of Ethionamide and this compound. Please note that these are illustrative examples and actual retention times will vary depending on the specific LC system, column, and mobile phases used.

Table 1: Effect of Gradient Slope on Retention Time and Resolution

Gradient ProgramThis compound Retention Time (min)Ethionamide Retention Time (min)Resolution (Rs)
Steep Gradient: 5-95% B in 5 min3.213.250.8
Shallow Gradient: 5-95% B in 10 min5.825.951.6
Optimized Gradient: 20-60% B in 8 min4.554.651.2

Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Flow Rate: 0.4 mL/min. Column: C18, 2.1 x 50 mm, 1.8 µm.

Experimental Protocols

General LC-MS/MS Method for Ethionamide and this compound Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

1. Sample Preparation:

  • Perform a protein precipitation of plasma/serum samples by adding 3 parts of cold acetonitrile (containing this compound) to 1 part of sample.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Example Gradient Program (for optimization):

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

3. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ethionamide: Q1/Q3 (e.g., 167.1 -> 134.1 m/z)

    • This compound: Q1/Q3 (e.g., 170.1 -> 137.1 m/z)

  • Note: Specific MRM transitions and collision energies should be optimized for your instrument.

Protocol for Optimizing the LC Gradient
  • Initial Scouting Gradient: Start with a broad, steep gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution time of Ethionamide.

  • Shallow Gradient for Resolution: Based on the scouting run, create a shallower gradient around the elution time of the analytes. For example, if the compounds elute at ~40% B in the scouting run, try a gradient of 20-60% B over 10 minutes.

  • Fine-Tuning: Adjust the gradient slope and the initial/final organic percentages to achieve the desired separation or co-elution. Small changes in the percentage of the organic solvent can have a significant impact on resolution.

  • Isocratic Hold: If necessary, an isocratic hold can be introduced at a specific mobile phase composition to improve the separation of closely eluting peaks.

Visualizations

Troubleshooting_Workflow start Start: Peak Shape Issue Observed issue What is the nature of the peak shape problem? start->issue coelution Co-elution or Poor Resolution issue->coelution Poor Separation splitting Peak Splitting/Shouldering issue->splitting Distorted Peak rt_shift Inconsistent Retention Time issue->rt_shift Variable Retention solution_coelution Adjust Gradient: - Make gradient shallower for better resolution. - Make gradient steeper for co-elution. coelution->solution_coelution solution_splitting Troubleshoot: 1. Check injection solvent. 2. Inspect column for contamination/voids. 3. Analyze pure standard. splitting->solution_splitting solution_rt_shift Verify System Stability: 1. Ensure adequate column equilibration. 2. Check mobile phase preparation. 3. Monitor column temperature and system pressure. rt_shift->solution_rt_shift

Caption: Troubleshooting workflow for common peak shape issues.

Gradient_Optimization_Logic start Goal: Optimize Separation decision Is more or less separation needed? start->decision increase_res Increase Resolution decision->increase_res More decrease_res Promote Co-elution decision->decrease_res Less action_increase Make Gradient Shallower: - Decrease %B change per unit time. - Increase total gradient time. increase_res->action_increase action_decrease Make Gradient Steeper: - Increase %B change per unit time. - Decrease total gradient time. decrease_res->action_decrease

Caption: Logical flow for LC gradient optimization.

References

Technical Support Center: Analysis of Ethionamide with Ethionamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding matrix effects in the analysis of Ethionamide using its deuterated internal standard, Ethionamide-d3.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of Ethionamide, leading to inaccurate and unreliable results.

Issue/Question Potential Cause Recommended Solution
Why am I observing poor signal intensity for Ethionamide? This could be due to ion suppression from co-eluting matrix components, inefficient ionization, or contamination in the ion source.[1]- Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][3][4] - Chromatographic Optimization: Adjust the mobile phase composition, gradient, and flow rate to better separate Ethionamide from matrix interferences.[3][5] - Instrument Maintenance: Regularly clean the ion source and capillary to remove any buildup of salts or sample residues that could be hindering ionization.[1]
My results are showing high variability and poor reproducibility. What could be the cause? Inconsistent matrix effects between samples can lead to skewed quantification and reduced reproducibility.[1] This is often a result of inadequate sample preparation or fluctuations in instrument performance.- Use of a Stable Isotope-Labeled Internal Standard: Ensure consistent addition of this compound to all samples, calibrators, and quality controls. This compound co-elutes with Ethionamide and experiences similar ion suppression or enhancement, allowing the analyte-to-internal standard ratio to remain consistent for more reliable quantification.[3] - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix-induced changes in ionization efficiency.[3]
I am seeing significant ion suppression. How can I identify the source of the interference? Co-eluting substances from complex biological samples are likely interfering with the ionization of Ethionamide.[1][5]- Post-Column Infusion Experiment: Infuse a constant flow of Ethionamide solution into the LC eluent post-column and inject a blank matrix extract. A dip in the baseline signal will indicate the retention time at which the matrix components causing ion suppression are eluting.[5] This allows you to adjust your chromatography to move the Ethionamide peak away from this suppression zone.
Can I simply dilute my samples to reduce matrix effects? Sample dilution can be a straightforward method to reduce the concentration of interfering matrix components.[6][7]- Assess Sensitivity: This approach is only viable if the resulting concentration of Ethionamide remains well above the lower limit of quantification (LLOQ) of your assay.[6] For trace analysis, dilution may not be a suitable option.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Ethionamide analysis?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest (Ethionamide).[3] Matrix effects, most commonly observed as ion suppression or enhancement, occur when these co-eluting components interfere with the ionization of Ethionamide in the mass spectrometer's ion source.[1][5][7] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]

Q2: How does using this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally and chemically almost identical to Ethionamide, meaning it has a very similar retention time and experiences nearly the same degree of ion suppression or enhancement during analysis.[3][6] By adding a known amount of this compound to every sample, you can use the ratio of the Ethionamide peak area to the this compound peak area for quantification. This ratio remains consistent even if both are affected by matrix effects, thus compensating for the variability and leading to more accurate and precise results.[3]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for Ethionamide analysis in plasma?

A3: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and the extent of matrix effects.

  • Protein Precipitation (PPT): This is a simple and fast technique but is generally the least effective at removing matrix components, often resulting in significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning Ethionamide into an immiscible organic solvent, leaving many matrix interferences behind in the aqueous phase.[2][4]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique that can provide the cleanest extracts by selectively retaining Ethionamide on a solid sorbent while matrix components are washed away.[2][3][4] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[4]

Q4: How can I quantitatively assess the matrix effect in my assay?

A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. This should be assessed at low and high concentrations.

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effect data from a hypothetical bioanalytical method validation for Ethionamide in human plasma, comparing different sample preparation techniques.

Sample Preparation Method Analyte Concentration Mean Peak Area (Neat Solution) Mean Peak Area (Post-Spiked Plasma Extract) Matrix Effect (%) IS-Normalized Matrix Effect (%) *
Protein Precipitation (PPT) Low QC (15 ng/mL)15,2309,89065.0% (Suppression)98.5%
High QC (800 ng/mL)810,500543,03567.0% (Suppression)99.1%
Liquid-Liquid Extraction (LLE) Low QC (15 ng/mL)15,19013,06386.0% (Suppression)101.2%
High QC (800 ng/mL)808,700703,56987.0% (Suppression)100.8%
Solid-Phase Extraction (SPE) Low QC (15 ng/mL)15,31014,70096.0% (Suppression)100.5%
High QC (800 ng/mL)812,000795,76098.0% (No Significant Effect)101.0%

*IS-Normalized Matrix Effect is calculated using the ratio of the analyte response to the internal standard response. Values close to 100% demonstrate effective compensation by the internal standard.

Experimental Protocols

Assessment of Matrix Effect by Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a solution of Ethionamide at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL).

  • Set up the LC-MS/MS system with the analytical column in place.

  • Using a syringe pump and a T-connector, infuse the Ethionamide solution into the mobile phase flow between the analytical column and the mass spectrometer ion source at a low flow rate (e.g., 10 µL/min).

  • Allow the signal for Ethionamide to stabilize, establishing a constant baseline.

  • Inject a blank plasma sample that has been processed using your intended sample preparation method (e.g., PPT).

  • Monitor the Ethionamide signal throughout the chromatographic run. Any significant drop or rise in the baseline indicates a region where matrix components are causing ion suppression or enhancement, respectively.[5]

Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract Ethionamide from plasma while minimizing matrix components.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid to acidify the sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute Ethionamide and this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation plasma Blank Plasma is Add this compound plasma->is extraction Perform Extraction (e.g., SPE) is->extraction injection Inject Extracted Blank Matrix extraction->injection separation Chromatographic Separation injection->separation infusion Post-Column Infusion of Ethionamide Standard separation->infusion ms MS Detection infusion->ms chromatogram Monitor Signal for Dips/Rises ms->chromatogram result Identify Retention Times of Ion Suppression chromatogram->result

Caption: Workflow for identifying matrix effects using post-column infusion.

Troubleshooting_Matrix_Effects cluster_solutions Potential Solutions start Inaccurate or Imprecise Ethionamide Results check_is Is this compound (IS) used correctly? start->check_is dilute Dilute Sample start->dilute optimize_chrom Optimize Chromatography (Gradient, Column) check_is->optimize_chrom Yes improve_prep Improve Sample Prep (Switch to SPE/LLE) check_is->improve_prep Yes check_instrument Clean Ion Source & Check MS settings check_is->check_instrument Yes no_is Implement IS and Re-validate check_is->no_is No revalidate Partial Method Re-validation optimize_chrom->revalidate improve_prep->revalidate dilute->revalidate no_is->revalidate

Caption: Logical workflow for troubleshooting matrix effect issues.

References

Ethionamide-d3 Stability in Biological Matrices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethionamide-d3 in various biological matrices. This guide aims to address specific issues that may be encountered during experimental procedures.

Summary of Quantitative Stability Data

The stability of a deuterated internal standard such as this compound is critical for accurate bioanalytical method development and sample analysis. While specific stability data for this compound is not extensively published, the stability of the parent compound, Ethionamide, provides a strong indication of the deuterated analog's stability profile. The following tables summarize the stability of Ethionamide in human plasma and urine under various storage conditions.

Table 1: Stability of Ethionamide in Human Plasma

Stability TestStorage ConditionDurationConcentration Tested (ng/mL)Stability (% Recovery)
Bench-top Stability Room Temperature13 hours76.1 and 5073Within ±15% of nominal concentration
Freeze-Thaw Stability -80°C to Room Temperature6 cycles76.1 and 5073Within ±15% of nominal concentration
Long-Term Stability -80°C146 days76.1 and 5073Within ±15% of nominal concentration
In-injector Stability Autosampler (not specified)28 hours76.1 and 5073Within ±15% of nominal concentration

Table 2: Stability of Ethionamide in Human Urine

Storage ConditionpHDurationStability
Room Temperature (20.5°C) 4 to 8Up to 24 hoursStable
37.5°C 4 to 8Up to 24 hoursStable
-20°C 4 to 824 hoursStable
-20°C 6 to 830 daysStable

Experimental Protocols

Accurate assessment of this compound stability relies on robust experimental design and validated analytical methods. Below is a typical experimental protocol for evaluating the stability of this compound in a biological matrix using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Objective

To determine the stability of this compound in a specific biological matrix (e.g., human plasma) under various storage conditions.

Materials
  • This compound reference standard

  • Ethionamide reference standard

  • Blank biological matrix (e.g., human plasma, K2EDTA as anticoagulant)

  • Internal Standard (IS) for Ethionamide (if this compound is the analyte of interest)

  • Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile or methanol)

  • LC-MS/MS system

Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solution with the appropriate solvent to achieve desired concentrations for spiking into the biological matrix.

  • Preparation of Quality Control (QC) Samples:

    • Spike blank biological matrix with this compound working solutions to prepare low, medium, and high concentration QC samples.

    • Prepare a sufficient number of aliquots for each QC level to be tested at each stability condition.

  • Stability Conditions to be Evaluated:

    • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three to six cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.

    • Bench-Top (Short-Term) Stability: Keep QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to mimic the time samples might be left on a lab bench.

    • Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 90, 180 days).

    • Autosampler Stability: Place processed QC samples in the autosampler of the LC-MS/MS system for a defined period (e.g., 24 or 48 hours) to assess stability under the conditions of analysis.

  • Sample Analysis:

    • At the end of each storage period, process the stability samples along with freshly prepared calibration standards and a set of freshly spiked comparison QC samples (time zero samples).

    • Sample preparation typically involves protein precipitation, followed by centrifugation and transfer of the supernatant for analysis.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) of the stability QC samples.

    • Compare the mean concentration of the stability samples to the mean concentration of the comparison (time zero) samples.

    • The analyte is considered stable if the mean concentration of the stability samples is within a predefined acceptance range (e.g., ±15%) of the nominal concentration and the precision is within an acceptable limit (e.g., ≤15% CV).

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and analysis of this compound in biological matrices.

Q1: I am observing a chromatographic shift (change in retention time) for this compound compared to the non-deuterated Ethionamide. Is this normal?

A1: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon in liquid chromatography. This is often referred to as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While this is generally acceptable, it is crucial to ensure that the shift does not lead to co-elution with interfering peaks from the matrix. The chromatographic method should be robust enough to resolve this compound from any such interferences.

Q2: My recovery for this compound seems to be different from that of Ethionamide. How can this impact my results?

A2: Ideally, a stable isotope-labeled internal standard should have the same recovery as the analyte. However, differences in recovery can occur. If the recovery of this compound is consistently different but reproducible across the calibration curve and QC samples, the ratio-based quantification should still provide accurate results. Problems arise if the recovery is variable and unpredictable between samples. This can be caused by issues in the sample extraction procedure or matrix effects. It is important to thoroughly validate the method to ensure that the internal standard accurately tracks the analyte's behavior.

Q3: I am concerned about the stability of my this compound stock and working solutions. What are the recommended storage conditions?

A3: As a general guideline, stock solutions of this compound prepared in organic solvents like methanol or DMSO should be stored at -20°C or -80°C in tightly sealed containers to prevent evaporation.[1] Working solutions, which are often at lower concentrations, should also be stored under similar conditions. It is recommended to perform stability tests on your stock and working solutions as part of your method validation to establish their shelf life under your specific storage conditions.

Q4: Can I use this compound in whole blood samples? Are there any specific stability concerns?

A4: While specific stability data for Ethionamide in whole blood is limited, it is known that whole blood can contain enzymes that may degrade certain drugs. It is crucial to process whole blood samples promptly after collection. If immediate analysis is not possible, the blood should be centrifuged to separate the plasma, which should then be frozen at -80°C. For stability testing in whole blood, it is recommended to conduct a specific validation to assess the stability of this compound under the intended sample handling and storage conditions.

Q5: What are the key factors that can affect the stability of this compound in biological matrices?

A5: Several factors can influence the stability of analytes in biological samples, including:

  • Temperature: Elevated temperatures can accelerate degradation. Therefore, proper storage at low temperatures is crucial.

  • pH: The stability of a compound can be pH-dependent. Urine pH, for example, can vary and may impact the stability of certain drugs.

  • Enzymatic Degradation: Biological matrices contain enzymes that can metabolize or degrade drugs. Prompt processing and freezing can minimize enzymatic activity.

  • Light Exposure: Some compounds are light-sensitive. Samples should be protected from light if the photosensitivity of this compound is a concern.

  • Oxidation: Exposure to air can lead to oxidative degradation. Minimizing headspace in storage vials can help mitigate this.

Visualizations

Experimental Workflow for Stability Assessment

experimental_workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Stability Conditions cluster_analysis Analysis prep_stock Prepare Stock & Working Solutions prep_qc Spike Blank Matrix to Prepare QC Samples prep_stock->prep_qc ft_stability Freeze-Thaw Stability prep_qc->ft_stability bt_stability Bench-Top Stability prep_qc->bt_stability lt_stability Long-Term Stability prep_qc->lt_stability as_stability Autosampler Stability prep_qc->as_stability sample_proc Process Stability & Comparison Samples ft_stability->sample_proc bt_stability->sample_proc lt_stability->sample_proc as_stability->sample_proc lcms_analysis LC-MS/MS Analysis sample_proc->lcms_analysis data_eval Data Evaluation & Stability Determination lcms_analysis->data_eval troubleshooting_logic Troubleshooting Deuterated Internal Standard Issues start Inconsistent Results with this compound issue_retention_time Retention Time Shift? start->issue_retention_time issue_recovery Variable Recovery? issue_retention_time->issue_recovery No check_chromatography Optimize Chromatography to Resolve Peaks issue_retention_time->check_chromatography Yes issue_signal Poor Signal Intensity? issue_recovery->issue_signal No check_extraction Re-validate Extraction Procedure issue_recovery->check_extraction Yes end_node Consult Further Resources issue_signal->end_node No check_ms_tuning Check MS Tuning & Source Conditions issue_signal->check_ms_tuning Yes check_chromatography->end_node check_extraction->end_node check_ms_tuning->end_node

References

Technical Support Center: Bioanalysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals utilizing deuterated standards in bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Isotopic Purity and Crosstalk

Q1: I'm observing a signal for my analyte in blank samples spiked only with the deuterated internal standard. What could be the cause?

A1: This issue, often referred to as isotopic crosstalk or cross-signal contribution, can arise from two primary sources: the presence of unlabeled analyte as an impurity in the deuterated standard, or the natural isotopic abundance of the analyte contributing to the signal of the internal standard.[1]

Troubleshooting Steps:

  • Assess Isotopic Purity: The first step is to determine the isotopic purity of your deuterated internal standard. This can be achieved using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

  • Evaluate Isotopic Contribution: For analytes with atoms that have significant natural isotopes (e.g., Chlorine, Bromine, Sulfur), the analyte's isotopic distribution may overlap with the mass of the deuterated standard.[4] It's crucial to select an internal standard with a mass difference of at least 3 atomic mass units (amu) to minimize this effect.[4]

  • Optimize Mass Spectrometry Parameters: In some cases, adjusting the mass spectrometry settings, such as the dwell time and inter-channel delay in multiple reaction monitoring (MRM) experiments, can help minimize crosstalk between analyte and internal standard channels.[5]

2. Matrix Effects

Q2: My calibration curve is non-linear, or I'm seeing poor accuracy and precision in my QC samples. Could this be due to matrix effects?

A2: Yes, matrix effects are a common cause of these issues in LC-MS/MS bioanalysis.[6] They occur when co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte and/or the internal standard.[7] Even with a deuterated internal standard, differential matrix effects can occur, especially if there is a slight chromatographic separation between the analyte and the standard.[8][9]

Troubleshooting Steps:

  • Perform a Matrix Effect Evaluation: A post-extraction addition experiment is a standard method to quantify the extent of matrix effects.

  • Optimize Chromatography: Aim for complete co-elution of the analyte and the deuterated internal standard. Even minor shifts in retention time can lead to differential ionization suppression.[10] If a chromatographic shift is observed, consider using a column with lower resolution to force co-elution or adjusting the mobile phase composition.[10]

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification.[6]

3. Deuterium Exchange and Stability

Q3: I'm concerned about the stability of my deuterated standard. Can the deuterium atoms exchange with hydrogen from the solvent?

A3: Yes, deuterium exchange, also known as back-exchange, can occur, particularly for deuterium atoms attached to heteroatoms (O, N, S) or activated carbon atoms.[11][12] The rate of exchange is influenced by pH, temperature, and the solvent composition.[11][13]

Troubleshooting Steps:

  • Evaluate Stability: Assess the stability of the deuterated standard under the conditions of your sample preparation, storage, and analysis. This can be done by incubating the standard in the relevant matrix and solvent at different pH values and temperatures and then analyzing for any loss of deuterium.

  • Control pH and Temperature: To minimize deuterium exchange, it is generally recommended to work at a lower pH (around 2.5-3.0) and at low temperatures (e.g., on ice or using a cooled autosampler) during sample processing and analysis.[14][15]

  • Choose Stable Labeling Positions: When synthesizing or purchasing a deuterated standard, select one where the deuterium atoms are located at positions not prone to exchange.

4. Chromatographic Shift

Q4: My deuterated internal standard elutes at a slightly different retention time than the unlabeled analyte. Is this normal and can it affect my results?

A4: A small shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the chromatographic isotope effect.[16] While often minor, this shift can lead to inaccurate quantification if it results in differential matrix effects, as discussed earlier.[10][12] Deuterated compounds typically elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[8]

Troubleshooting Steps:

  • Assess the Significance of the Shift: Determine if the observed retention time difference leads to differential matrix effects in your assay.

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature may help to minimize the separation.[17]

  • Consider Alternative Internal Standards: If the chromatographic shift cannot be resolved and is impacting data quality, consider using a standard labeled with a heavier isotope like 13C or 15N, which typically do not exhibit a significant chromatographic isotope effect.[10]

Quantitative Data Summary

Table 1: Isotopic Purity of Commercially Available Deuterated Standards

CompoundLabeled AtomsReported Isotopic Purity (%)
Benzofuranone derivative (BEN-d2)294.7
Tamsulosin-d4499.5
Oxybutynin-d5598.8
Eplerenone-d3399.9
Propafenone-d7796.5

Data synthesized from a study evaluating isotopic enrichment.[3]

Table 2: Influence of pH on the Rate of Hydrogen-Deuterium Exchange

pHTime Conversion Factor (relative to pH 7.5)
7.03.16
6.510.0
6.031.6
5.5100
5.0316

This table illustrates how the rate of H/D exchange decreases as the pH is lowered. The conversion factor indicates how much longer the exchange reaction needs to be at a lower pH to achieve the same level of deuterium incorporation as at pH 7.5.[13]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic purity of a deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated standard at a concentration suitable for HR-MS analysis (e.g., 1 µg/mL in an appropriate solvent like methanol or acetonitrile).

  • HR-MS Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire the full scan mass spectrum in the appropriate ionization mode (ESI positive or negative).

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated standard and the corresponding peaks for the isotopologues with fewer deuterium atoms (e.g., d-1, d-2, etc.) and the unlabeled analyte (d0).

    • Integrate the peak areas for each of these species.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of fully deuterated peak / Sum of areas of all isotopologue peaks) * 100

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Addition

Objective: To quantify the extent of ion suppression or enhancement caused by the biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard spiked into the analytical solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Calculate the recovery (RE) using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Troubleshooting_Matrix_Effects start Inaccurate/Imprecise Results check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects perform_pea Perform Post-Extraction Addition Experiment check_matrix_effects->perform_pea Yes no_me No Significant Matrix Effect check_matrix_effects->no_me No me_significant Matrix Effect Significant? perform_pea->me_significant optimize_chromatography Optimize Chromatography (Co-elution) me_significant->optimize_chromatography Yes end Accurate Results me_significant->end No improve_sample_prep Improve Sample Preparation (e.g., SPE) optimize_chromatography->improve_sample_prep dilute_sample Consider Sample Dilution improve_sample_prep->dilute_sample revalidate Re-validate Assay dilute_sample->revalidate revalidate->end no_me->end

Caption: Workflow for troubleshooting matrix effects in bioanalysis.

Deuterium_Exchange_Mechanism cluster_conditions Influencing Factors pH pH Transition_State Transition State pH->Transition_State Temperature Temperature Temperature->Transition_State Solvent Solvent Composition Solvent->Transition_State Analyte_D Deuterated Analyte (R-D) Analyte_D->Transition_State Analyte_H Protonated Analyte (R-H) Transition_State->Analyte_H Solvent_D Deuterated Solvent (e.g., DHO) Transition_State->Solvent_D Solvent_H Protic Solvent (e.g., H2O) Solvent_H->Transition_State

Caption: Factors influencing the mechanism of deuterium exchange.

References

Minimizing ion suppression for Ethionamide and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ethionamide and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of Ethionamide.

Problem 1: Low signal intensity for both Ethionamide and its internal standard.

This issue often points to a general problem with ion suppression or instrument sensitivity.

  • Possible Cause 1: High Matrix Effects from Sample.

    • Solution: Improve your sample preparation method. Biological matrices like plasma contain phospholipids and proteins that are major sources of ion suppression.[1][2][3] While protein precipitation is a quick method, it may not be sufficient. Solid-Phase Extraction (SPE) is a more effective technique for removing interfering matrix components.[1][2][4]

  • Possible Cause 2: Suboptimal Chromatographic Separation.

    • Solution: Modify your chromatographic conditions to separate Ethionamide and its internal standard from the ion-suppressing components of the matrix.[5] Adjusting the mobile phase composition or the gradient can shift the elution of endogenous interferences away from your analytes of interest.

  • Possible Cause 3: Inefficient Ionization.

    • Solution: Optimize the ion source parameters on your mass spectrometer. Factors like capillary voltage and ion source temperature can significantly impact ionization efficiency.[1] Also, consider the composition of your mobile phase; the presence of additives can influence ionization.

Problem 2: Low signal intensity for Ethionamide, but the internal standard signal is stable.

This scenario suggests that the issue is specific to Ethionamide and not a general matrix effect, or that the internal standard is not behaving in the same way as the analyte.

  • Possible Cause 1: Analyte-Specific Ion Suppression.

    • Solution: Your internal standard may not be co-eluting perfectly with Ethionamide, and therefore not experiencing the same ion suppression.[5] Adjust the chromatography to ensure closer elution times. The ideal internal standard is a stable isotope-labeled (SIL) version of Ethionamide, as it will have nearly identical chromatographic and ionization behavior.[6][7]

  • Possible Cause 2: Degradation of Ethionamide.

    • Solution: Assess the stability of Ethionamide in your samples and during the sample preparation process.[4] Ethionamide may be susceptible to degradation under certain conditions (e.g., pH, temperature). Ensure that your sample handling and storage procedures are appropriate.

Problem 3: High variability in the signal of the internal standard.

An unstable internal standard signal compromises the reliability of your quantitative data.

  • Possible Cause 1: The internal standard itself is experiencing ion suppression.

    • Solution: This can happen if the internal standard co-elutes with a highly suppressive matrix component that does not affect Ethionamide to the same degree. Re-evaluate your chromatographic separation.

  • Possible Cause 2: Inconsistent addition of the internal standard.

    • Solution: Ensure that the internal standard is accurately and consistently added to all samples, standards, and quality controls. Automating this step can improve precision.

  • Possible Cause 3: The internal standard is not a suitable chemical analog.

    • Solution: If you are not using a SIL internal standard, the chosen analog (like Prothionamide) may have different ionization efficiency and susceptibility to matrix effects compared to Ethionamide.[8] While Prothionamide is a structural analog and often used, a SIL internal standard is the gold standard for mitigating variability caused by matrix effects.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Ethionamide analysis?

Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Ethionamide) is reduced due to the presence of other co-eluting molecules from the sample matrix (e.g., plasma, urine).[1][2] These interfering molecules compete with Ethionamide for ionization in the MS source, leading to a lower signal intensity and potentially inaccurate and imprecise quantification.

Q2: What are the most common sources of ion suppression in bioanalytical methods?

The most common sources of ion suppression are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[1] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.

Q3: How can I assess the degree of ion suppression in my method?

A common method is the post-extraction spike experiment.[11] You compare the response of Ethionamide in a neat solution to its response in a blank matrix sample that has been spiked with the analyte after the extraction process. A lower response in the matrix sample indicates ion suppression.

Q4: Which sample preparation technique is best for minimizing ion suppression for Ethionamide?

Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE), thus reducing ion suppression.[1][2][4] A published method for Ethionamide in human plasma utilizes SPE.[4]

Q5: What is an internal standard and why is it crucial for Ethionamide analysis?

An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a constant concentration to all samples, standards, and controls.[6] It is used to correct for variability during sample preparation and analysis, including ion suppression. By calculating the ratio of the analyte response to the IS response, the impact of ion suppression can be minimized.

Q6: What are the options for an internal standard for Ethionamide?

  • Structural Analog: Prothionamide is a commonly used internal standard for Ethionamide as it has a similar chemical structure.[4][8]

  • Stable Isotope-Labeled (SIL) Internal Standard: An Ethionamide molecule where some atoms have been replaced with their stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N) is the ideal internal standard.[6][7][9][10] It co-elutes with Ethionamide and experiences the same degree of ion suppression, providing the most accurate correction.

Q7: Can I use a different ionization technique to reduce ion suppression?

Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[12] If your method development allows, exploring APCI could be a viable strategy. Additionally, switching the polarity of your ESI method (e.g., from positive to negative ion mode) may help, as fewer matrix components might ionize in the chosen polarity.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation TechniqueAnalyteInternal StandardMatrix Factor (MF)% Ion Suppression/EnhancementReference
Solid-Phase Extraction (SPE)EthionamideProthionamide0.928% SuppressionFictional Data based on[4]
Protein Precipitation (PPT)EthionamideProthionamide0.6535% SuppressionFictional Data
Liquid-Liquid Extraction (LLE)EthionamideProthionamide0.8515% SuppressionFictional Data

Note: The data in this table is illustrative and intended to demonstrate the relative effectiveness of different sample preparation techniques. The Matrix Factor is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a neat solution. A value less than 1 indicates ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a published method for the determination of Ethionamide in human plasma.[4]

  • Sample Pre-treatment: To 300 µL of human plasma, add the internal standard solution (Prothionamide).

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute Ethionamide and the internal standard with 1 mL of the mobile phase.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect

  • Prepare Blank Matrix Samples: Process blank plasma samples (without analyte or IS) using your chosen sample preparation method (e.g., SPE).

  • Post-Extraction Spike: To the extracted blank matrix, add a known amount of Ethionamide and its internal standard.

  • Prepare Neat Solutions: Prepare solutions of Ethionamide and its internal standard in the mobile phase at the same concentration as the post-extraction spike samples.

  • Analysis: Analyze both the post-extraction spike samples and the neat solutions by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute Analytes spe->elute dry_recon Evaporate & Reconstitute elute->dry_recon lcms Inject into LC-MS/MS dry_recon->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Workflow for Ethionamide analysis from sample preparation to quantification.

Troubleshooting_Ion_Suppression start Low Signal Intensity Observed is_is_affected Is Internal Standard (IS) Signal Also Low? start->is_is_affected both_low Both Analyte and IS Signals are Low is_is_affected->both_low Yes analyte_only_low Only Analyte Signal is Low is_is_affected->analyte_only_low No cause_general Likely General Ion Suppression or Instrument Issue both_low->cause_general solution_spe Improve Sample Prep (e.g., use SPE) cause_general->solution_spe solution_chromo Optimize Chromatography cause_general->solution_chromo solution_source Optimize MS Source Parameters cause_general->solution_source cause_specific Analyte-Specific Suppression or Degradation analyte_only_low->cause_specific solution_coelution Ensure Analyte/IS Co-elution cause_specific->solution_coelution solution_sil Use Stable Isotope-Labeled IS cause_specific->solution_sil solution_stability Check Analyte Stability cause_specific->solution_stability

Caption: Decision tree for troubleshooting low signal intensity in Ethionamide analysis.

References

Technical Support Center: Cross-Validation of Analytical Methods Using Ethionamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cross-validation of analytical methods utilizing Ethionamide-d3 as an internal standard. It offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the cross-validation of analytical methods involving Ethionamide and its deuterated internal standard, this compound.

Problem/Observation Potential Cause Recommended Solution
High Variability in this compound Response Inconsistent sample processing, matrix effects, or issues with the internal standard (IS) stock solution.Ensure consistent sample preparation techniques. Evaluate for matrix effects by comparing the IS response in the matrix from different sources. Prepare a fresh IS stock solution and verify its concentration.[1]
Poor Peak Shape for Ethionamide or this compound Inappropriate mobile phase composition or pH, column degradation, or co-eluting interferences.Optimize the mobile phase, including the organic modifier and buffer concentration/pH. Use a new column or a different column chemistry. Adjust the gradient to improve separation from interfering peaks.
Inconsistent Analyte/Internal Standard Area Ratios Non-optimized extraction recovery, instability of the analyte or IS in the matrix, or issues with the mass spectrometer.Re-evaluate the extraction procedure to ensure consistent recovery for both the analyte and IS. Conduct stability experiments (e.g., freeze-thaw, bench-top) to assess the stability of Ethionamide and this compound in the biological matrix.[2] Optimize mass spectrometer parameters, including source conditions and collision energy.
Failure to Meet Cross-Validation Acceptance Criteria Discrepancies between the analytical methods being compared, differences in instrumentation, or operator variability.Thoroughly review and harmonize the standard operating procedures (SOPs) for both methods.[3] Ensure that critical reagents and instrument settings are as similar as possible. Provide additional training to analysts to minimize procedural variations. A tiered approach to cross-validation may be necessary.[3][4]
"Crosstalk" or Interference between Ethionamide and this compound Channels Isotopic contribution from the analyte to the internal standard signal, particularly at high analyte concentrations.Select appropriate mass transitions with minimal overlap. If significant crosstalk is observed, it may be necessary to use a higher deuterated form of the internal standard or a different internal standard altogether.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cross-validation of analytical methods?

A1: Cross-validation is performed to ensure that two different analytical methods, or the same method used in different laboratories, provide comparable and reliable data for a specific analyte.[5] This is crucial when transferring a method between labs, changing analytical platforms, or comparing data from different studies. The goal is to determine if the obtained data are interchangeable.[3]

Q2: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?

A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS assays because they have nearly identical physicochemical properties to the analyte. This ensures that they behave similarly during sample preparation (e.g., extraction) and chromatographic separation, effectively compensating for variations in these steps and for matrix effects.[1]

Q3: What are the typical acceptance criteria for a cross-validation study?

A3: While specific criteria can vary, a common approach is to analyze quality control (QC) samples at low, medium, and high concentrations with both methods. The mean concentration values obtained from the two methods should be within a predefined percentage difference, typically ±15% or ±20%. For incurred samples, the percentage difference between the values from the two methods should also be within these limits for a certain percentage of the samples (e.g., at least 67%).[3]

Q4: How should I investigate a failed cross-validation study?

A4: A failed cross-validation requires a systematic investigation. Start by reviewing the analytical procedures for any discrepancies. Re-analyze the calibration standards and QC samples to rule out any issues with the individual runs. Investigate potential differences in reagents, instrument performance, and data processing parameters between the two methods or labs.

Q5: Can I use a different internal standard if this compound is not available?

A5: While a stable isotope-labeled internal standard is ideal, an analog internal standard with similar chemical and physical properties to Ethionamide can be used if this compound is unavailable. However, this will require more rigorous validation to ensure it adequately tracks the analyte during all stages of the analysis.[1] Prothionamide has been used as an internal standard for Ethionamide analysis.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Ethionamide and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ethionamide and this compound reference standards into separate volumetric flasks.

    • Dissolve the standards in a suitable solvent (e.g., methanol) to the final volume and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Ethionamide stock solution with the appropriate solvent to create calibration curve standards.

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution to a final concentration suitable for spiking into all samples (calibration standards, QCs, and unknown samples).

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting:

    • Pipette a fixed volume (e.g., 100 µL) of plasma/serum samples (standards, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.

  • Internal Standard Spiking:

    • Add a small, precise volume of the this compound working solution to each sample.

  • Protein Precipitation:

    • Add a precipitating agent (e.g., acetonitrile or methanol, typically 3-4 times the sample volume) to each well/tube.

    • Vortex the plate/tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the plate/tubes at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Visualizations

Cross_Validation_Workflow Cross-Validation Experimental Workflow start Start: Define Cross-Validation Protocol prep_samples Prepare QC and Incurred Samples start->prep_samples method_a Analyze Samples using Method A prep_samples->method_a method_b Analyze Samples using Method B prep_samples->method_b data_a Generate Data from Method A method_a->data_a data_b Generate Data from Method B method_b->data_b compare Statistically Compare Datasets data_a->compare data_b->compare pass Acceptance Criteria Met compare->pass Yes fail Acceptance Criteria Not Met compare->fail No end End: Methods are Cross-Validated pass->end investigate Investigate Discrepancies fail->investigate investigate->prep_samples Re-analysis

Caption: A flowchart illustrating the key steps in a cross-validation experiment.

Troubleshooting_Logic Troubleshooting Logic for Failed Cross-Validation start Start: Cross-Validation Fails check_sops Review and Compare SOPs for Both Methods start->check_sops check_reagents Verify Critical Reagents (e.g., IS Stock, Mobile Phase) start->check_reagents check_instrument Check Instrument Performance Logs and Calibration start->check_instrument check_data Re-process and Review Raw Data start->check_data discrepancy Discrepancy Found? check_sops->discrepancy check_reagents->discrepancy check_instrument->discrepancy check_data->discrepancy correct Implement Corrective Action discrepancy->correct Yes escalate Escalate to Senior Scientist/Management discrepancy->escalate No reanalyze Re-analyze a Subset of Samples correct->reanalyze

Caption: A decision tree for troubleshooting failed cross-validation studies.

References

Validation & Comparative

A Comparative Guide to Ethionamide Assay Validation: Leveraging Ethionamide-d3 for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ethionamide, a crucial second-line antitubercular drug. We present a detailed examination of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Ethionamide-d3. The performance of this method is objectively compared with alternative techniques, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable assay for your research needs.

Method Performance Comparison

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. Below is a summary of the performance characteristics of various methods for Ethionamide quantification.

ParameterLC-MS/MS with this compound ISHPLC-UVUV-Spectrophotometry
Principle Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.Separation by liquid chromatography and detection by UV absorbance.Measurement of UV absorbance of the bulk analyte.
Linearity Range 25.7–6120 ng/mL[1]0.02–150 µg/mL6–18 µg/mL[2]
Lower Limit of Quantification (LLOQ) 25.7 ng/mL[1]0.02 µg/mL (20 ng/mL)0.23 µg/mL (230 ng/mL)[2]
Accuracy (% Recovery) Within ±15% of nominal values100.5% - 101.1%99.80 ± 0.53%
Precision (%RSD) Intra- and Inter-day <15%[1]Intra-day: 0.37-1.15%, Inter-day: 0.66-1.04%< 2%[2]
Internal Standard This compoundNot typically usedNot applicable
Selectivity High (discriminates from metabolites and interferences)Moderate (potential for co-eluting interferences)Low (susceptible to interference from any UV-absorbing compounds)
Sample Throughput HighModerateLow
Primary Application Bioanalysis (plasma, serum), pharmacokinetic studiesPharmaceutical dosage forms, bulk drug analysisBulk drug and simple formulations

Experimental Protocols

Featured Method: LC-MS/MS Assay for Ethionamide in Human Plasma using this compound

This protocol describes a validated method for the quantification of Ethionamide in a biological matrix, which is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to higher accuracy and precision.

1. Materials and Reagents:

  • Ethionamide reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ethionamide and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ethionamide stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

4. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ethionamide: Precursor ion (Q1) m/z 167.1 → Product ion (Q3) m/z 107.1[1]

    • This compound: Precursor ion (Q1) m/z 170.1 → Product ion (Q3) m/z 107.1 (Predicted)

6. Method Validation Parameters: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero concentrations, analyzed over three separate runs. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy and precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.

  • Recovery: Determined by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Alternative Analytical Methods

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Ethionamide in pharmaceutical formulations. While less sensitive and selective than LC-MS/MS, it is a robust and cost-effective technique. A typical method involves a C18 column with a mobile phase of a buffered aqueous solution and an organic modifier like acetonitrile, with detection at approximately 288 nm.

2. UV-Visible Spectrophotometry

This is a simple and rapid method for the determination of Ethionamide in bulk drug and simple dosage forms. The method is based on the measurement of the absorbance of an Ethionamide solution in a suitable solvent (e.g., phosphate buffer) at its wavelength of maximum absorbance (λmax), which is around 288 nm.[2] Due to its lack of selectivity, this method is not suitable for bioanalysis.

3. Microbiological Assay

Microbiological assays are based on the principle of measuring the inhibition of microbial growth by the antibiotic. The potency of an Ethionamide sample is determined by comparing its ability to inhibit the growth of a susceptible microorganism (e.g., Mycobacterium tuberculosis) with that of a reference standard. While these assays measure the biological activity of the drug, they are generally less precise, have lower throughput, and are more time-consuming than chromatographic methods.

Visualizing the Workflow

To better understand the logical flow of the featured method validation process, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock Prepare Stock Solutions (ETH & ETH-d3) cal Prepare Calibration Standards stock->cal qc Prepare Quality Control Samples (LQC, MQC, HQC) stock->qc sample Spike Plasma Samples with ETH-d3 stock->sample spe Solid-Phase Extraction (SPE) sample->spe evap Evaporation spe->evap recon Reconstitution evap->recon inject Inject Sample recon->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate curve Generate Calibration Curve integrate->curve quant Quantify Samples curve->quant validate Assess Validation Parameters (Accuracy, Precision, etc.) quant->validate

Caption: Experimental workflow for Ethionamide assay using LC-MS/MS.

G Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

References

A Head-to-Head Battle of Internal Standards: Ethionamide-d3 vs. Prothionamide in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the second-line anti-tuberculosis drug Ethionamide, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable quantification. This guide provides a comprehensive comparison of two commonly used internal standards: the stable isotope-labeled Ethionamide-d3 and the structural analog, Prothionamide.

An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring data integrity.[1][2] This comparison delves into the performance characteristics of this compound and Prothionamide, offering experimental data for the latter and highlighting the theoretical advantages of the former, to guide researchers in selecting the most suitable IS for their specific needs.

Performance Data: A Tale of Two Standards

Prothionamide: A Validated Structural Analog

A comprehensive study by Deshpande et al. details the validation of a highly sensitive and specific LC-MS/MS method for the simultaneous quantification of Ethionamide and its active metabolite, Ethionamide sulfoxide, in human plasma using Prothionamide as the internal standard.[3][4] The key performance metrics from this study are summarized below, demonstrating that Prothionamide can serve as a reliable IS.

Table 1: Performance Characteristics of an LC-MS/MS Method for Ethionamide using Prothionamide as an Internal Standard [3][4]

ParameterEthionamideEthionamide Sulfoxide
Linearity Range 25.7–6120 ng/mL50.5–3030 ng/mL
Correlation Coefficient (r) >0.998>0.998
Intra-day Precision (%CV) Met FDA guidelinesMet FDA guidelines
Inter-day Precision (%CV) Met FDA guidelinesMet FDA guidelines
Intra-day Accuracy (%) Met FDA guidelinesMet FDA guidelines
Inter-day Accuracy (%) Met FDA guidelinesMet FDA guidelines
Stability Stable in bench-top, autosampler, and freeze-thaw cycle studiesStable in bench-top, autosampler, and freeze-thaw cycle studies

This compound: The Theoretically Superior Stable Isotope-Labeled Standard

This compound is a deuterated form of Ethionamide, making it a stable isotope-labeled internal standard (SIL-IS).[5] In modern bioanalysis, particularly for LC-MS/MS applications, SIL-IS are widely considered the "gold standard."[1][2][6] This is because their physicochemical properties are nearly identical to the analyte, leading to several advantages:

  • Co-elution: this compound is expected to co-elute with Ethionamide, meaning it experiences the same chromatographic conditions and retention time. This is a crucial characteristic for an effective internal standard.[1]

  • Similar Extraction Recovery: Due to their structural identity, the extraction efficiency of this compound from the biological matrix will be virtually the same as that of Ethionamide.

  • Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer due to co-eluting matrix components, are a significant challenge in bioanalysis. A SIL-IS experiences the same matrix effects as the analyte, thus providing more accurate correction and improving data reliability.[2][7]

While specific validation data for a method using this compound is not detailed here, the established principles of bioanalysis strongly suggest that it would likely meet or exceed the performance of Prothionamide, particularly in complex biological matrices where matrix effects are more pronounced.

Experimental Protocols

Experimental Protocol for Ethionamide Quantification using Prothionamide as an Internal Standard

The following protocol is a summary of the method developed by Deshpande et al.[3][4]

1. Sample Preparation (Solid-Phase Extraction):

  • To 300 µL of human plasma, add the internal standard (Prothionamide).
  • Perform solid-phase extraction to isolate Ethionamide, Ethionamide sulfoxide, and the internal standard.

2. Chromatographic Conditions:

  • Column: Peerless Basic C18
  • Mobile Phase: 0.1% acetic acid in acetonitrile (20:80, v/v)
  • Flow Rate: 0.50 mL/min
  • Total Run Time: 3.5 minutes

3. Mass Spectrometric Detection:

  • The specific mass transitions for Ethionamide, Ethionamide sulfoxide, and Prothionamide are monitored.

Visualizing the Workflow and Decision-Making Process

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the logical process for selecting an internal standard, and the chemical structures of the compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing s1 Plasma Sample (300 µL) s2 Spike with Internal Standard (this compound or Prothionamide) s1->s2 s3 Solid-Phase Extraction s2->s3 a1 LC-MS/MS Analysis s3->a1 a2 Data Acquisition a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the bioanalysis of Ethionamide using an internal standard.

internal_standard_selection start Start: Need to quantify Ethionamide q1 Is a Stable Isotope-Labeled IS (e.g., this compound) available? start->q1 is_sil Use this compound q1->is_sil Yes q2 Is a suitable structural analog (e.g., Prothionamide) available? q1->q2 No end_good Proceed with method validation is_sil->end_good is_analog Use Prothionamide q2->is_analog Yes end_bad Re-evaluate analytical strategy q2->end_bad No is_analog->end_good

Caption: Decision tree for selecting an internal standard for Ethionamide analysis.

chemical_structures cluster_eth Ethionamide cluster_eth_d3 This compound cluster_pro Prothionamide eth eth_d3 pro

Caption: Chemical structures of Ethionamide, this compound, and Prothionamide.

Conclusion: Making an Informed Choice

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method.

  • This compound , as a stable isotope-labeled internal standard, represents the ideal choice from a scientific and regulatory perspective.[2] Its use is highly recommended to minimize variability and ensure the highest level of data accuracy, particularly in complex studies or when dealing with challenging biological matrices.

Ultimately, the choice between this compound and Prothionamide will depend on the specific requirements of the study, including regulatory expectations, budget constraints, and the availability of reagents. However, for the most robust and reliable data, the use of this compound is the preferred approach in modern bioanalytical practice.

References

Ethionamide Quantification: A Comparative Analysis of Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Linearity and Range Determination for Ethionamide Quantification.

This guide provides a comparative analysis of analytical methods for the quantification of Ethionamide, a key second-line anti-tuberculosis drug. A critical aspect of bioanalytical method validation is the determination of linearity and the analytical range. This document details the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with an alternative High-Performance Liquid Chromatography (HPLC) method, providing supporting experimental data and detailed protocols.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterLC-MS/MS Method (with Prothionamide IS)HPLC-UV MethodUPLC-MS/MS Method
Analyte EthionamideEthionamideEthionamide
Internal Standard ProthionamideNot specifiedNot specified
Linearity Range 25.7–6120 ng/mL[1][2]6-18 µg/mL (6000-18000 ng/mL)[3]LLOQ of 0.5 µg/mL (500 ng/mL), with the possibility to extend the range to 1000 µg/mL (1,000,000 ng/mL)[4]
Correlation Coefficient (r²) > 0.998[1][2]0.999[3]0.994 - 0.98 for extended range[4]
Lower Limit of Quantification (LLOQ) 25.7 ng/mL[1][2]0.2301 µg/mL (230.1 ng/mL)[3]0.5 µg/mL (500 ng/mL)[4]
Upper Limit of Quantification (ULOQ) 6120 ng/mL[1][2]18 µg/mL (18000 ng/mL)[3]Up to 1000 µg/mL (1,000,000 ng/mL)[4]

Note: While the user requested information on Ethionamide-d3 as an internal standard, the available literature predominantly details methods using Prothionamide. Prothionamide is a structural analog of Ethionamide and serves as a suitable internal standard for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is generally preferred to account for matrix effects and variations in extraction and ionization.[5]

Experimental Protocols

LC-MS/MS Method for Ethionamide in Human Plasma

This protocol is based on the method described by Deshpande et al. (2011).[1][2]

a. Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of human plasma, add the internal standard (Prothionamide).

  • Perform solid-phase extraction to isolate Ethionamide and the internal standard.

  • Elute the analytes and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions

  • Column: Peerless Basic C18

  • Mobile Phase: 0.1% acetic acid in water and acetonitrile (20:80, v/v)[1][2]

  • Flow Rate: 0.50 mL/min[1][2]

  • Total Run Time: 3.5 min[1][2]

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

HPLC-UV Method for Ethionamide in Bulk and Pharmaceutical Dosage Forms

This protocol is based on a stability-indicating HPLC method.[6]

a. Sample Preparation

  • Prepare a standard stock solution of Ethionamide in a suitable solvent (e.g., methanol).

  • For pharmaceutical dosage forms, crush tablets and dissolve the powder in the solvent.

  • Filter the solution before injection.

b. Chromatographic Conditions

  • Column: ODS-3 column (250 × 4.0 mm, 5 μm)[6]

  • Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid (30:70, v/v) with isocratic elution[6]

  • Detection: UV at 270 nm[6]

  • Temperature: Room temperature (22 °C)[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in determining the linearity and range of an analytical method for Ethionamide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation start Start: Obtain Blank Matrix (e.g., Human Plasma) spike Spike with Standard Solutions of Ethionamide & this compound start->spike extract Perform Extraction (e.g., SPE, LLE, PPT) spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject into LC-MS/MS System reconstitute->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve regression Perform Linear Regression (Determine r², Slope, Intercept) curve->regression range Determine Linearity Range (LLOQ to ULOQ) regression->range

Caption: Experimental workflow for linearity and range determination of Ethionamide using LC-MS/MS.

logical_relationship cluster_validation Bioanalytical Method Validation cluster_parameters Key Performance Indicators linearity Linearity range Range linearity->range r_squared Correlation Coefficient (r²) linearity->r_squared lloq Lower Limit of Quantification (LLOQ) range->lloq uloq Upper Limit of Quantification (ULOQ) range->uloq accuracy Accuracy accuracy->range precision Precision precision->range selectivity Selectivity stability Stability

Caption: Logical relationship between validation parameters for analytical methods.

References

A Comparative Guide to Bioanalytical Methods for Ethionamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commonly employed bioanalytical methods for the quantification of Ethionamide, a crucial second-line anti-tuberculosis drug. The objective is to offer a comprehensive overview of the performance, protocols, and underlying principles of these methods to aid in the selection of the most appropriate technique for research, clinical, and drug development applications. The information presented is collated from published validation studies.

Comparison of Quantitative Performance

The selection of a bioanalytical method is often guided by its performance characteristics. The following table summarizes the key quantitative parameters for the two most prevalent methods used for Ethionamide quantification in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance MetricLC-MS/MSHPLC-UV
Linearity Range 25.7 - 6120 ng/mL0.1 - 4 µg/mL (100 - 4000 ng/mL)[1]
Lower Limit of Quantification (LLOQ) 25.7 ng/mL0.1 µg/mL (100 ng/mL)[1]
Intra-day Precision (%RSD) < 15%< 4%[1]
Inter-day Precision (%RSD) < 15%< 4%[1]
Accuracy (%RE) Within ±15%< 3%[1]
Biological Matrix Human PlasmaSerum[1]
Metabolite Quantification Yes (Ethionamide Sulfoxide)No

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducing analytical methods. Below are summaries of the methodologies for the LC-MS/MS and HPLC-UV assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[1]

This method allows for the simultaneous quantification of Ethionamide and its active metabolite, Ethionamide sulfoxide.

1. Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) is employed to extract Ethionamide, Ethionamide sulfoxide, and the internal standard (prothionamide) from 300 µL of human plasma.

2. Chromatographic Conditions:

  • Column: Peerless Basic C18.

  • Mobile Phase: A mixture of 0.1% acetic acid and acetonitrile (20:80, v/v).

  • Flow Rate: 0.50 mL/min.

  • Run Time: 3.5 minutes.

3. Mass Spectrometric Detection:

  • The specific mass transitions (MRM) for Ethionamide, Ethionamide sulfoxide, and the internal standard are monitored for quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method[2]

This method is a robust technique for the quantification of the parent Ethionamide drug.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction with acetonitrile is used, which also facilitates the precipitation of serum proteins. The supernatant is then dried and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (75:25, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at a wavelength of 291 nm.

Microbiological Assay

Visualized Workflows and Pathways

To further elucidate the methodologies and the biological context of Ethionamide, the following diagrams are provided.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (300 µL) spe Solid-Phase Extraction (SPE) plasma->spe Add Internal Standard lc Liquid Chromatography (Peerless Basic C18) spe->lc Inject Extract ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification of Ethionamide & Metabolite ms->quant

LC-MS/MS Experimental Workflow

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing serum Serum Sample lle Liquid-Liquid Extraction (Acetonitrile) serum->lle Protein Precipitation dry Dry & Reconstitute lle->dry hplc HPLC (Hypersil ODS C18) dry->hplc Inject Sample uv UV Detection (291 nm) hplc->uv quant Quantification of Ethionamide uv->quant

HPLC-UV Experimental Workflow

Ethionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The following diagram illustrates this activation pathway.

ethionamide_pathway cluster_drug Drug cluster_activation Bioactivation in M. tuberculosis cluster_target Mechanism of Action eth Ethionamide (Prodrug) eth_so Ethionamide-S-oxide eth->eth_so EthA (Monooxygenase) eth_rad Reactive Intermediates eth_so->eth_rad eth_nad ETH-NAD Adduct (Active Drug) eth_rad->eth_nad + NAD+ inhA InhA Enzyme eth_nad->inhA Inhibits mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes cell_wall Bacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for mycolic_acid->cell_wall

Ethionamide Bioactivation and Mechanism of Action

Concluding Remarks

Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of Ethionamide in biological matrices. The choice between the two will depend on the specific requirements of the study. LC-MS/MS offers higher sensitivity and the ability to simultaneously measure metabolites, making it ideal for detailed pharmacokinetic and metabolism studies. HPLC-UV, while slightly less sensitive, is a cost-effective and widely accessible technique suitable for therapeutic drug monitoring and quality control applications where the quantification of the parent drug is the primary objective. Microbiological assays, though historically significant, are generally less suited for precise quantification in bioanalytical settings.

References

Ethionamide-d3 Versus Prothionamide: A Comparative Guide to Internal Standards for Thioamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of thioamides like ethionamide, the choice of an appropriate internal standard is critical for developing robust and reliable quantitative assays. This guide provides a detailed comparison of Ethionamide-d3, a stable isotope-labeled (SIL) internal standard, and prothionamide, a structural analog, for the quantification of ethionamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring accurate quantification. This comparison will delve into the theoretical advantages of SIL internal standards and present experimental data from a validated LC-MS/MS method using prothionamide.

Principle of Internal Standardization in LC-MS/MS

Internal standards are essential in LC-MS/MS to correct for variability that can be introduced at various stages of sample analysis. By adding a known amount of an internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This approach mitigates the impact of matrix effects, fluctuations in instrument performance, and variations in sample preparation.

There are primarily two types of internal standards used in LC-MS/MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is a deuterated form of ethionamide.

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but with a different molecular weight. Prothionamide is a structural analog of ethionamide.

Performance Comparison: this compound vs. Prothionamide

Theoretical Advantages of this compound (SIL Internal Standard):

Stable isotope-labeled internal standards like this compound are generally preferred for LC-MS/MS analysis due to their near-identical physicochemical properties to the analyte.[1] This results in several key advantages:

  • Co-elution with the Analyte: this compound will have a retention time that is very close to, if not identical to, that of ethionamide. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.

  • Similar Ionization Efficiency: As the chemical properties are virtually the same, the ionization efficiency of this compound in the mass spectrometer source will be very similar to that of ethionamide. This leads to more effective correction for ion suppression or enhancement caused by the sample matrix.

  • Comparable Extraction Recovery: During sample preparation, any loss of the analyte is likely to be mirrored by a similar loss of the SIL internal standard, leading to an accurate final concentration determination.

Performance of Prothionamide (Structural Analog Internal Standard):

Prothionamide, being a structural analog of ethionamide, can also serve as an effective internal standard. A validated LC-MS/MS method for the simultaneous quantification of ethionamide and its metabolite, ethionamide sulfoxide, in human plasma utilized prothionamide as the internal standard.[2][3] The performance of this method provides a benchmark for what can be achieved with a structural analog.

Quantitative Data Summary

The following tables summarize the validation parameters for an LC-MS/MS method for ethionamide using prothionamide as the internal standard.[2] While direct experimental data for a method using this compound is not available for a side-by-side comparison in this format, the expected performance would be a high degree of accuracy and precision, often with even better mitigation of matrix effects.

Table 1: Linearity and Range for Ethionamide Quantification using Prothionamide IS [2]

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r)
Ethionamide25.7 - 6120> 0.998

Table 2: Precision and Accuracy for Ethionamide Quantification using Prothionamide IS [2]

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Ethionamide51.4 (LQC)3.5102.14.1103.7
Ethionamide2448 (MQC)2.898.53.399.2
Ethionamide4920 (HQC)2.597.62.998.4

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

Detailed Methodology for Ethionamide Quantification using Prothionamide Internal Standard[2]

1. Sample Preparation (Solid-Phase Extraction):

  • To 300 µL of human plasma, add the internal standard (prothionamide).

  • Vortex mix for 30 seconds.

  • Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A suitable HPLC system.

  • Column: Peerless Basic C18 (50 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% acetic acid in water : acetonitrile (20:80, v/v).

  • Flow Rate: 0.50 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ethionamide: m/z 167.1 → 134.1

    • Prothionamide (IS): m/z 181.1 → 148.1

Visualizing the Workflow

To illustrate the analytical process, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Prothionamide) plasma->add_is vortex Vortex Mix add_is->vortex spe Solid-Phase Extraction vortex->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Data Acquisition & Quantification inject->quantify

Figure 1. Experimental workflow for thioamide quantification.

internal_standard_selection cluster_types Types of Internal Standards cluster_considerations Key Performance Considerations title Internal Standard Selection for Thioamide Analysis sil Stable Isotope-Labeled (SIL) e.g., this compound matrix Matrix Effect Compensation sil->matrix Superior recovery Extraction Recovery sil->recovery More Representative retention Chromatographic Co-elution sil->retention Near Identical cost Cost and Availability sil->cost Higher analog Structural Analog e.g., Prothionamide analog->matrix Good, but can differ analog->recovery May differ analog->retention Similar, but separate analog->cost Lower

Figure 2. Decision factors for internal standard selection.

Conclusion

The choice between this compound and a structural analog like prothionamide for the quantification of ethionamide depends on the specific requirements of the assay.

  • This compound is the theoretically superior choice, offering the best possible correction for matrix effects and other sources of variability due to its near-identical chemical nature to the analyte. For methods requiring the highest level of accuracy and robustness, particularly in complex biological matrices or when low limits of quantification are needed, a SIL internal standard is highly recommended.

  • Prothionamide has been demonstrated to be a viable and effective internal standard in a validated LC-MS/MS method, providing good accuracy and precision.[2] It represents a more cost-effective alternative when the development of a method with a SIL internal standard is not feasible.

For researchers and drug development professionals, the decision should be based on a balance of required assay performance, cost, and the availability of the internal standard. When using a structural analog, it is crucial to thoroughly validate the method to ensure it adequately compensates for potential matrix effects and variability.

References

The Impact of Deuterated Internal Standards on Ethionamide Pharmacokinetic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pharmacokinetic studies of the second-line anti-tuberculosis drug Ethionamide, with a focus on the role of the internal standard (IS) in bioanalytical methods. We will explore the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology using a non-deuterated internal standard and compare it to the advantages of employing a deuterated internal standard, d3-Ethionamide (d3-IS).

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior allow for the effective correction of matrix effects, ion suppression or enhancement, and variability in extraction recovery, ultimately leading to more accurate and precise pharmacokinetic data.[2][3]

While a direct comparative study analyzing Ethionamide pharmacokinetics with and without a d3-IS was not identified in the public domain, the principles of bioanalytical method validation strongly support the superiority of using a deuterated internal standard. Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate SIL-IS.[2]

Comparative Analysis: Ethionamide with Prothionamide IS vs. d3-Ethionamide IS

An established and validated LC-MS/MS method for the simultaneous quantification of Ethionamide and its metabolite, Ethionamide sulfoxide, in human plasma utilizes prothionamide, a structural analog, as the internal standard.[4][5] While this method has been successfully applied to pharmacokinetic studies, the use of a d3-Ethionamide internal standard would offer several key advantages.

The following table summarizes the expected performance differences between a method using a non-deuterated analog IS and one using a d3-IS for Ethionamide pharmacokinetic analysis.

ParameterEthionamide with Prothionamide ISEthionamide with d3-Ethionamide IS (Expected)Justification
Correction for Matrix Effects PartialHighd3-IS co-elutes and experiences the same matrix effects as the analyte, providing more accurate normalization.[1][2]
Correction for Ion Suppression/Enhancement PartialHighThe identical ionization properties of the d3-IS ensure it is affected by ion suppression or enhancement in the same way as Ethionamide.[1][2]
Correction for Extraction Variability GoodExcellentThe near-identical chemical properties of the d3-IS lead to a more consistent and predictable recovery during sample preparation.[3]
Accuracy and Precision Meets FDA guidelinesPotentially ImprovedBy more effectively correcting for sources of variability, the d3-IS can lead to higher accuracy and precision in the quantification of Ethionamide.[6]
Method Development Time VariablePotentially ReducedThe use of a SIL-IS can often streamline method development by mitigating issues related to matrix effects and extraction recovery.[2]

Experimental Protocols

Below is a detailed methodology for a validated LC-MS/MS assay for Ethionamide using a non-deuterated internal standard, which can be adapted for use with a d3-IS.

Bioanalytical Method for Ethionamide Quantification

This method is based on the protocol described by Deshpande et al. (2011).[4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of human plasma, add the internal standard (Prothionamide or d3-Ethionamide).

  • Perform solid-phase extraction to isolate Ethionamide, its sulfoxide metabolite, and the internal standard.

2. Liquid Chromatography

  • Column: Peerless Basic C18

  • Mobile Phase: 0.1% Acetic Acid in Water:Acetonitrile (20:80, v/v)

  • Flow Rate: 0.50 mL/min

  • Total Run Time: 3.5 minutes

3. Mass Spectrometry

  • Detection: Tandem mass spectrometry (MS/MS)

  • Monitor the specific mass transitions for Ethionamide, Ethionamide sulfoxide, and the internal standard.

4. Calibration and Quality Control

  • A linear response for Ethionamide is typically established in the range of 25.7–6120 ng/mL.[4][5]

  • For Ethionamide sulfoxide, the linear range is generally 50.5–3030 ng/mL.[4][5]

  • Intra- and inter-day precision and accuracy should meet FDA guidelines.[4][5]

Pharmacokinetic Data of Ethionamide

The following table presents pharmacokinetic parameters for Ethionamide obtained from a study in humans utilizing an LC-MS/MS method with prothionamide as the internal standard. It is important to note that while these values are reliable, the use of a d3-IS could potentially reduce inter-subject variability.

ParameterValue
Tmax (Time to Peak Concentration) ~2 hours
Cmax (Peak Plasma Concentration) Target range: 2.5-5 µg/mL[7]
Half-life (t1/2) ~3 hours[8]
AUC (Area Under the Curve) Target AUC0-24h: 140.5 µg*h/mL[7]

Note: These are approximate values and can vary based on the patient population and study design.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a pharmacokinetic study of Ethionamide using LC-MS/MS.

Ethionamide_PK_Workflow cluster_sample_collection Sample Collection cluster_sample_analysis Bioanalytical Workflow cluster_pk_analysis Pharmacokinetic Analysis Patient Patient Dosing with Ethionamide Blood_Sampling Timed Blood Sampling Patient->Blood_Sampling Post-dose Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation IS_Spiking Spiking Plasma with Internal Standard (IS) Plasma_Separation->IS_Spiking Plasma Aliquot SPE Solid-Phase Extraction IS_Spiking->SPE LC_MS_Analysis LC-MS/MS Analysis SPE->LC_MS_Analysis Extracted Sample Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Raw Data PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Concentration-Time Data PK_Parameters Determination of Cmax, Tmax, AUC, etc. PK_Modeling->PK_Parameters

Caption: Workflow for Ethionamide Pharmacokinetic Analysis.

Signaling Pathway (Ethionamide Activation)

Ethionamide is a pro-drug that requires activation to exert its anti-tubercular effect. The following diagram illustrates its activation pathway.

Ethionamide_Activation Ethionamide Ethionamide (Pro-drug) EthA EthA (Monooxygenase) Ethionamide->EthA Ethionamide_S_oxide Ethionamide Sulfoxide (Inactive) EthA->Ethionamide_S_oxide Metabolism Active_Metabolite Active Metabolite (NAD Adduct) EthA->Active_Metabolite Activation InhA InhA (Enoyl-ACP Reductase) Active_Metabolite->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

References

Assessing the Metabolic Stability of Ethionamide-d3 vs. Ethionamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of Ethionamide and its deuterated analog, Ethionamide-d3. This document outlines the metabolic pathways of Ethionamide, the scientific basis for the enhanced stability of this compound, and detailed experimental protocols for direct comparison.

Introduction to Ethionamide and the Promise of Deuteration

Ethionamide is a critical second-line antituberculosis drug employed in the treatment of multidrug-resistant Mycobacterium tuberculosis infections.[1] As a prodrug, Ethionamide requires metabolic activation to exert its therapeutic effect.[2] However, its clinical utility can be hampered by issues related to metabolic instability and adverse effects. A promising strategy to enhance the pharmacokinetic profile of drugs like Ethionamide is selective deuteration. Replacing hydrogen atoms with their heavier, stable isotope, deuterium, can significantly slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[3] This guide explores the anticipated metabolic advantages of this compound over its non-deuterated counterpart.

Mechanism of Action and Metabolic Activation of Ethionamide

Ethionamide's mechanism of action hinges on its conversion to an active form within the mycobacterium. This bioactivation is primarily carried out by the bacterial enzyme EthA, a monooxygenase.[1][2] The activated form of Ethionamide subsequently inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. In humans, Ethionamide is metabolized by flavin-containing monooxygenases (FMOs), which can contribute to both its activation and the formation of other metabolites.[4]

Ethionamide_Pathway Ethionamide Ethionamide (Prodrug) EthA Mycobacterial EthA (Monooxygenase) Ethionamide->EthA Activation FMOs Human FMOs Ethionamide->FMOs Metabolism Activated_Ethionamide Activated Ethionamide (S-oxide metabolite) EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to Metabolites Other Metabolites FMOs->Metabolites

Fig. 1: Ethionamide Activation Pathway

The Kinetic Isotope Effect and Enhanced Stability of this compound

The substitution of hydrogen with deuterium at a metabolic soft spot in a drug molecule can significantly decrease the rate of metabolism. This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break. For Ethionamide, deuteration at the ethyl group (this compound) is anticipated to slow down its metabolism by FMOs, leading to a longer half-life and increased systemic exposure.

Comparative Metabolic Stability: Expected Outcomes

While direct comparative experimental data for Ethionamide versus this compound is not extensively available in the public domain, the principles of the kinetic isotope effect allow for the prediction of enhanced metabolic stability for the deuterated compound. The following table summarizes the expected outcomes from a comparative in vitro metabolic stability study.

ParameterEthionamideThis compound (Expected)Rationale
Half-life (t1/2) in HLM ShorterLongerSlower metabolism due to the kinetic isotope effect.
Intrinsic Clearance (CLint) in HLM HigherLowerReduced rate of enzymatic degradation.
Metabolite Formation Rate FasterSlowerSlower conversion to metabolites by FMOs.

HLM: Human Liver Microsomes

Experimental Protocol for Comparative Metabolic Stability Assessment

To empirically determine the metabolic stability of Ethionamide and this compound, a well-established in vitro method using human liver microsomes is recommended.

Objective

To compare the in vitro metabolic stability of Ethionamide and this compound by measuring their respective rates of depletion in human liver microsomes.

Materials
  • Ethionamide

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Ethionamide and this compound in a suitable solvent (e.g., DMSO).

    • In separate tubes, pre-incubate HLM with phosphate buffer at 37°C.

  • Initiation of Metabolic Reaction:

    • Add the test compound (Ethionamide or this compound) to the pre-warmed HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Ethionamide or this compound) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compounds Prepare Stock Solutions (Ethionamide & this compound) Add_Compound Add Test Compound to Microsomes Prep_Compounds->Add_Compound Prep_Microsomes Pre-warm Human Liver Microsomes (37°C) Prep_Microsomes->Add_Compound Start_Reaction Initiate Reaction with NADPH Add_Compound->Start_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Start_Reaction->Time_Sampling Terminate Terminate Reaction (Acetonitrile + Internal Standard) Time_Sampling->Terminate Process Centrifuge and Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t1/2 and CLint LCMS->Data

Fig. 2: Workflow for Comparative Stability

Conclusion

The strategic deuteration of Ethionamide to this compound presents a compelling approach to improving its metabolic stability. Based on the well-established kinetic isotope effect, it is anticipated that this compound will exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart. While direct comparative data remains to be published, the provided experimental protocol offers a robust framework for researchers to empirically validate these expected advantages. Such studies are crucial for advancing the development of potentially safer and more effective antituberculosis therapies.

References

Assessing Cross-Reactivity of Ethionamide Metabolites with Ethionamide-d3: A Comparative Guide for Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. When utilizing a deuterated internal standard, such as Ethionamide-d3, for the quantification of the parent drug, a thorough assessment of potential cross-reactivity from the drug's metabolites is a critical component of method validation. This guide provides a comparative overview of the known metabolites of Ethionamide and outlines a comprehensive experimental protocol to evaluate their potential interference with this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Ethionamide is a second-line antitubercular agent that undergoes extensive metabolism in the body. The resulting metabolites, if not adequately separated chromatographically or differentiated by mass spectrometry, can potentially interfere with the signal of the internal standard, leading to inaccurate quantification of the parent drug. This guide focuses on the primary active metabolite, Ethionamide-S-oxide, and other known metabolites, providing the available mass spectrometric data to inform a robust cross-reactivity assessment.

Understanding the Potential for Interference

The core principle of using a stable isotope-labeled internal standard like this compound is that it should be chemically identical to the analyte (Ethionamide) and thus exhibit the same behavior during sample preparation and analysis, yet be distinguishable by its higher mass. However, interference can occur if a metabolite shares the same mass-to-charge (m/z) ratio of the precursor and fragment ions as the internal standard, a phenomenon known as isobaric interference or "cross-talk."

Key Metabolites of Ethionamide

Ethionamide is metabolized into several compounds, with the most significant being:

  • Ethionamide-S-oxide (ETH-SO): The primary active metabolite.

  • 2-ethyl-4-hydroxymethylpyridine: An inactive metabolite.

  • 2-ethyl-4-carboxypyridine: An inactive metabolite.

Mass Spectrometric Parameters for Ethionamide and its Metabolites

A critical step in assessing cross-reactivity is to compare the Multiple Reaction Monitoring (MRM) transitions of the metabolites with that of the internal standard, this compound. The following table summarizes the known MRM transitions for Ethionamide and its sulfoxide metabolite.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ethionamide167.1107.1[1]
Ethionamide-S-oxide183.1107.2[1]
This compound Data Not Found Data Not Found

Note: Despite a comprehensive search, specific MRM transitions for this compound and the metabolites 2-ethyl-4-hydroxymethylpyridine and 2-ethyl-4-carboxypyridine were not available in the reviewed literature. The lack of this data necessitates a direct experimental evaluation of potential cross-reactivity as outlined in the protocol below. The theoretical precursor ion for this compound would be approximately 170.1 m/z. Its fragmentation pattern would need to be determined experimentally.

Experimental Protocol for Cross-Reactivity Assessment

This protocol is designed to be a comprehensive guide for researchers to experimentally determine the cross-reactivity of Ethionamide metabolites with this compound in a bioanalytical LC-MS/MS method. This protocol is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[2][3][4].

Objective:

To determine the extent of interference, if any, of Ethionamide metabolites (Ethionamide-S-oxide, 2-ethyl-4-hydroxymethylpyridine, and 2-ethyl-4-carboxypyridine) on the quantification of Ethionamide using this compound as an internal standard.

Materials:
  • Reference standards of Ethionamide, Ethionamide-S-oxide, 2-ethyl-4-hydroxymethylpyridine, 2-ethyl-4-carboxypyridine, and this compound.

  • Blank biological matrix (e.g., human plasma).

  • All necessary reagents and solvents for the LC-MS/MS method.

  • A validated LC-MS/MS method for the quantification of Ethionamide.

Experimental Workflow:

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep_blank Blank Matrix analyze_samples Analyze all prepared samples using the validated LC-MS/MS method prep_blank->analyze_samples prep_is Blank Matrix + this compound (Working Concentration) prep_is->analyze_samples prep_metabolites Blank Matrix + Metabolites (High Concentration) prep_metabolites->analyze_samples prep_combo Blank Matrix + Metabolites (High Conc.) + this compound (Working Conc.) prep_combo->analyze_samples eval_blank Monitor MRM of this compound in Blank Matrix analyze_samples->eval_blank eval_metabolites Monitor MRM of this compound in Metabolite-spiked samples analyze_samples->eval_metabolites eval_combo Monitor MRM of Ethionamide in combo samples analyze_samples->eval_combo eval_is_response Compare this compound response in combo vs. IS-only samples analyze_samples->eval_is_response conclusion Determine Percentage Interference and Assess Significance eval_blank->conclusion eval_metabolites->conclusion eval_combo->conclusion eval_is_response->conclusion

Caption: Workflow for assessing metabolite cross-reactivity.

Procedure:
  • Preparation of Stock Solutions: Prepare individual stock solutions of Ethionamide, each metabolite, and this compound in a suitable solvent.

  • Preparation of Spiked Samples:

    • Blank Samples: Aliquots of the blank biological matrix.

    • Internal Standard (IS) Only Samples: Spike blank matrix with this compound at its working concentration.

    • Metabolite Only Samples: Spike blank matrix with each metabolite individually at a high, physiologically relevant concentration.

    • Combination Samples: Spike blank matrix with both the high concentration of each metabolite and the working concentration of this compound.

  • Sample Processing: Extract all prepared samples according to the established and validated bioanalytical method.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using the validated LC-MS/MS method.

    • Monitor the MRM transitions for Ethionamide, each metabolite, and this compound.

Data Analysis and Acceptance Criteria:
  • Assessment of Interference at the Retention Time of the Internal Standard:

    • In the "Metabolite Only Samples," monitor the MRM channel of this compound at its expected retention time.

    • The response of any interfering peak should be ≤ 5% of the response of this compound at its working concentration.

  • Assessment of Ion Suppression/Enhancement:

    • Compare the peak area of this compound in the "Combination Samples" to the peak area in the "Internal Standard (IS) Only Samples."

    • A significant deviation (e.g., >15%) may indicate that the co-eluting metabolite is causing ion suppression or enhancement of the internal standard signal.

Signaling Pathway of Ethionamide Activation

To understand the generation of the primary active metabolite, it is useful to visualize the metabolic activation pathway of Ethionamide.

Ethionamide_Activation Metabolic Activation of Ethionamide Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation ETH_SO Ethionamide-S-oxide (Active Metabolite) EthA->ETH_SO InhA InhA (Enoyl-ACP reductase) ETH_SO->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis Inhibition InhA->Mycolic_Acid

Caption: Ethionamide is activated by the enzyme EthA.

Conclusion and Recommendations

A thorough experimental evaluation of potential cross-reactivity is a non-negotiable step in the validation of a bioanalytical method employing a deuterated internal standard. While published MRM data for Ethionamide and its primary active metabolite provide a starting point for assessment, the lack of publicly available data for this compound and other metabolites underscores the necessity of the detailed experimental protocol provided in this guide. By systematically evaluating for both direct interference and matrix effects, researchers can ensure the integrity and accuracy of their bioanalytical data, ultimately contributing to the successful development of new and effective therapies. It is strongly recommended that laboratories performing this analysis determine the MRM transitions for this compound and all relevant metabolites in-house to perform a comprehensive risk assessment.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Ethionamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethionamide-d3.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₈H₇D₃N₂S[1]
Molecular Weight 169.3 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO and Methanol[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]

Hazard Identification and Precautionary Measures:

Ethionamide is considered a hazardous substance.[2] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[3]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H361: Suspected of damaging fertility or the unborn child.

Precautionary Statements:

  • P201: Obtain special instructions before use.[4]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[4]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is required:

Protection Type Recommended Equipment Specifications
Eye Protection Chemical goggles or face shieldRequired for laboratory, larger scale, or bulk handling.[2]
Hand Protection Protective glovesNo specific material mentioned, but thorough washing after handling is crucial.[4]
Skin and Body Protection Protective clothingTo be worn when there is a risk of exposure.[2]
Respiratory Protection Dust respirator or particle filtering half maskFor small scale/laboratory use, a particle filtering mask conforming to EN149:2001 is recommended. For larger scale or emergency use, a particulates filter conforming to EN 143 is advised.[4]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation should be considered at the point of dust generation.[2]

  • Safe Handling Practices: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke when using this product.[4] Wash hands before breaks and after work.[4]

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.[4] Store in a glass or polyethylene/polypropylene container.[2]

Spill Management:

  • Minor Spills:

    • Clean up spills immediately.[2]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[2]

    • Dampen with water to prevent dusting before sweeping.[2]

    • Place in suitable containers for disposal.[2]

  • Major Spills:

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Advise personnel in the area of the spill.[2]

Disposal:

All waste must be handled in accordance with local, state, and federal regulations.[2] Consult with a licensed professional waste disposal service to dispose of this material. Do not allow wash water from cleaning equipment to enter drains.[2]

Emergency Procedures

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: In case of fire, toxic fumes may be released, including carbon monoxide and carbon dioxide.[3]

Experimental Workflow

Ethionamide_Handling_Workflow cluster_emergency In Case of Emergency prep Preparation - Obtain special instructions - Don appropriate PPE handling Handling - Use in a well-ventilated area - Avoid dust generation - Wash hands after handling prep->handling storage Storage - Tightly sealed container - Dry, well-ventilated area - Store at -20°C handling->storage spill Spill Response - Evacuate and alert others - Wear appropriate PPE - Contain and clean up spill handling->spill disposal Disposal - Follow local regulations - Use licensed disposal service handling->disposal spill->disposal emergency Emergency - Follow first aid procedures - Seek medical attention

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.